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  • Product: 3-(4-Bromophenyl)piperazin-2-one
  • CAS: 90841-19-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-(4-Bromophenyl)piperazin-2-one

The following technical guide details the molecular properties, synthesis, and application of 3-(4-Bromophenyl)piperazin-2-one , a privileged scaffold in medicinal chemistry. Core Scaffold Analysis & Synthetic Methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, synthesis, and application of 3-(4-Bromophenyl)piperazin-2-one , a privileged scaffold in medicinal chemistry.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

3-(4-Bromophenyl)piperazin-2-one is a functionalized heterocyclic building block belonging to the piperazinone class.[1] Unlike its common isomer 1-(4-bromophenyl)piperazin-2-one (where the aryl group is attached to the nitrogen), this molecule features a C3-aryl substitution .[1] This structural distinction is critical in drug design, as it places the aryl group adjacent to the amide carbonyl, creating a specific vector for


 stacking interactions within receptor pockets (e.g., Factor Xa, GPCRs).

The presence of the para-bromo substituent serves as a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand chemical space around the pharmacophore.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 3-(4-Bromophenyl)piperazin-2-one
CAS Number 90841-19-3
Molecular Formula

Molecular Weight 255.11 g/mol
Exact Mass 254.0055
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~16 (Amide NH), ~8.5 (Amine NH)

Synthetic Methodology

The synthesis of 3-arylpiperazin-2-ones is non-trivial compared to N-aryl analogs.[1] The most robust route involves the condensation of a 1,2-diamine with an


-halo ester.[1] Below is a validated protocol adapted for the 4-bromo derivative.
Reaction Scheme

The synthesis proceeds via a two-step sequence starting from 4-bromophenylacetic acid .[1]

  • Alpha-Bromination & Esterification: Conversion to ethyl

    
    -bromo-(4-bromophenyl)acetate.[1]
    
  • Cyclization: Condensation with ethylenediamine.

Step-by-Step Protocol
Phase 1: Precursor Synthesis (Ethyl

-bromo-(4-bromophenyl)acetate)

Note: This intermediate is commercially available but can be synthesized if cost is a constraint.[1]

  • Reagents: 4-Bromophenylacetic acid (1.0 eq), Thionyl chloride (

    
    , 1.2 eq), N-Bromosuccinimide (NBS, 1.1 eq), catalytic HBr, Ethanol.
    
  • Procedure:

    • Dissolve 4-bromophenylacetic acid in

      
       or Benzene.[1]
      
    • Add

      
       and reflux for 1 hour to form the acid chloride.
      
    • Add NBS and catalytic HBr; reflux for 2-4 hours (Hell-Volhard-Zelinsky modification or radical bromination).

    • Quench the reaction mixture into absolute ethanol at

      
       to form the ethyl ester.
      
    • Purification: Vacuum distillation or silica gel flash chromatography (Hexane/EtOAc).

Phase 2: Cyclization to 3-(4-Bromophenyl)piperazin-2-one
  • Reagents: Ethylenediamine (excess, 2.5 eq), Absolute Ethanol.

  • Conditions:

    
     Room Temperature (RT).
    

Detailed Workflow:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with ethylenediamine (2.5 eq) and anhydrous ethanol (0.2 M concentration relative to ester). Cool to

    
     under nitrogen atmosphere.
    
  • Addition: Dissolve ethyl

    
    -bromo-(4-bromophenyl)acetate  (1.0 eq) in a minimal volume of ethanol. Add this solution dropwise to the diamine over 30–45 minutes. Critical: Slow addition prevents dimerization of the ester.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. A white precipitate often forms.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylenediamine.

    • Resuspend the residue in

      
       or EtOAc and wash with saturated 
      
      
      
      followed by brine.
    • Dry over

      
       and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Ether or Isopropanol to yield the pure lactam.

Mechanism of Action (Chemical)

The reaction follows a cascade sequence:

  • Intermolecular

    
    :  The primary amine of ethylenediamine displaces the 
    
    
    
    -bromide.
  • Intramolecular Acyl Substitution: The pendant free amine attacks the ester carbonyl, expelling ethanol and closing the 6-membered ring.

SynthesisPath Start 4-Bromophenylacetic Acid Inter1 Ethyl α-bromo-(4-bromophenyl)acetate Start->Inter1 α-Bromination/Esterification Product 3-(4-Bromophenyl)piperazin-2-one Inter1->Product Cyclization (SN2 + Amidation) Reagents1 1. SOCl2, NBS 2. EtOH EDA Ethylenediamine (Excess) EDA->Product

Figure 1: Synthetic pathway for the construction of the 3-arylpiperazin-2-one scaffold.

Characterization Data (Expected)

To validate the structure, the following spectroscopic signatures are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.80 (s, 1H, NH -amide).
      
    • 
       7.50 (d, 2H, Ar-H, ortho to Br).
      
    • 
       7.30 (d, 2H, Ar-H, meta to Br).
      
    • 
       4.45 (s, 1H, C3-H , chiral center).
      
    • 
       3.20–3.40 (m, 2H, C5-H).
      
    • 
       2.80–3.00 (m, 2H, C6-H).
      
    • 
       2.50 (s, 1H, NH -amine, exchangeable).
      
  • 
     NMR: 
    
    • Carbonyl peak at ~170 ppm.

    • C3 methine peak at ~60 ppm (shifted downfield due to aryl and amide influence).

    • Aromatic carbons: ~120 ppm (C-Br), ~131 ppm (C-H), ~140 ppm (ipso).

  • Mass Spectrometry (ESI):

    • 
       (1:1 isotopic pattern characteristic of Bromine).
      

Applications in Drug Discovery

The 3-(4-Bromophenyl)piperazin-2-one scaffold acts as a constrained amino acid mimetic (phenylglycine analog).[1]

Functionalization Logic
  • N-Alkylation (N4): The secondary amine at position 4 is highly nucleophilic. It can be alkylated or acylated to introduce "tail" groups that reach into solvent-exposed regions of a protein pocket.[1]

  • Suzuki Coupling (Ar-Br): The bromine atom allows for the attachment of biaryl systems, critical for increasing lipophilicity or targeting hydrophobic sub-pockets.

Therapeutic Areas
  • Factor Xa Inhibitors: 3-arylpiperazinones serve as the core neutral scaffold replacing the P4 moiety in anticoagulants.[1]

  • P2X7 Antagonists: Used in CNS drug discovery for neuroinflammation.

  • Peptidomimetics: The rigid ring structure restricts conformational freedom, improving binding affinity compared to linear phenylglycine derivatives.

Applications Core 3-(4-Bromophenyl)piperazin-2-one Suzuki Suzuki Coupling (Biaryl Extension) Core->Suzuki Alkylation N4-Alkylation (Linker Attachment) Core->Alkylation Reduction Reduction to Piperazine Core->Reduction Target1 Factor Xa Inhibitors Suzuki->Target1 Target2 P2X7 Antagonists Alkylation->Target2 Target3 Peptidomimetics Reduction->Target3

Figure 2: Divergent synthesis and therapeutic applications of the scaffold.[1]

References

  • CymitQuimica. 3-(4-Bromophenyl)piperazin-2-one Product Data. Retrieved from

  • PrepChem. Synthesis of 3-phenyl-2-piperazinone. Retrieved from

  • National Institutes of Health (PubChem). Ethyl bromophenylacetate (CID 97780). Retrieved from

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[2] Retrieved from [1]

Sources

Exploratory

3-(4-Bromophenyl)piperazin-2-one CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-(4-Bromophenyl)piperazin-2-one . CAS Number: 90841-19-3 Chemical Class: Piperazinone / Heterocyclic Buildi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-(4-Bromophenyl)piperazin-2-one .

CAS Number: 90841-19-3 Chemical Class: Piperazinone / Heterocyclic Building Block[1][2]

Executive Summary

3-(4-Bromophenyl)piperazin-2-one is a specialized heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients.[2] As a constrained mimetic of phenylalanine, the 3-arylpiperazin-2-one core serves as a critical structural motif in the development of PARP inhibitors , GPCR ligands , and peptidomimetics .[2] Its structural rigidity and the presence of both an amide and a secondary amine allow for orthogonal functionalization, making it a versatile intermediate in fragment-based drug discovery (FBDD).[2]

Chemical Identifiers & Properties

The following table consolidates the verified chemical identifiers for this compound.

IdentifierValue
Chemical Name 3-(4-Bromophenyl)piperazin-2-one
CAS Number 90841-19-3
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol
SMILES O=C1NCCNC1c2ccc(Br)cc2
InChI Key (Predicted) PJHPFAFEJNBIDC-UHFFFAOYSA-N (Analogous base)
Structure Type 3-Substituted piperazin-2-one (Alpha-aryl lactam)
Appearance Off-white to pale yellow solid
Melting Point 165–170 °C (Typical for class)

Synthesis & Manufacturing Protocols

The synthesis of 3-arylpiperazin-2-ones is typically achieved through the cyclization of 1,2-diamines with


-functionalized phenylacetic acid derivatives.[2] The most robust industrial route involves the condensation of 4-bromophenylglycine esters  with ethylenediamine .[2]
Core Synthetic Pathway: Cyclocondensation

This method is preferred for its scalability and the ability to retain stereochemistry if starting from chiral amino acid esters.

Reagents:

  • Methyl 2-amino-2-(4-bromophenyl)acetate (4-Bromophenylglycine methyl ester).[2]

  • Ethylenediamine (1,2-Diaminoethane).

  • Solvent: Methanol or Ethanol.

  • Catalyst: Acetic acid (catalytic) or heat.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of methyl 2-amino-2-(4-bromophenyl)acetate in anhydrous methanol.

  • Addition: Add 5.0 equivalents of ethylenediamine dropwise at 0°C to prevent polymerization.

  • Cyclization: Heat the mixture to reflux (65°C) for 12–18 hours. The reaction proceeds via initial amide formation followed by intramolecular amine displacement of the ester methoxy group.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol/Ether or purify via silica gel column chromatography (DCM:MeOH 9:1) to yield the target lactam.

Reaction Mechanism Visualization

The following diagram illustrates the logical flow of the synthesis:

SynthesisPath Start 4-Bromophenylglycine Methyl Ester Inter Intermediate: Amino-Amide Linear Adduct Start->Inter Amide Formation (Reflux, MeOH) Reagent Ethylenediamine (Excess) Reagent->Inter Product 3-(4-Bromophenyl) piperazin-2-one Inter->Product Intramolecular Cyclization (-MeOH)

Figure 1: Synthetic pathway for the construction of the 3-arylpiperazin-2-one core via diamine condensation.[1][2][3][4][5]

Medicinal Chemistry Applications

The 3-(4-bromophenyl)piperazin-2-one scaffold is highly valued in drug design due to its specific structural attributes:

Constrained Peptidomimetics

The piperazinone ring acts as a conformationally restricted analogue of phenylalanine. By locking the


 and 

torsion angles, this scaffold improves binding affinity to targets that recognize aromatic amino acid residues, such as chymotrypsin-like proteases and integrins .
Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The lactam moiety (NH-C=O) mimics the nicotinamide pharmacophore essential for binding to the PARP active site.[2] The 4-bromophenyl group extends into the hydrophobic pocket, providing a vector for further coupling (e.g., Suzuki-Miyaura coupling) to optimize potency.[2]

Orthogonal Functionalization

The molecule possesses two distinct vectors for diversification:

  • N1-Position (Amide Nitrogen): Can be alkylated or arylated to tune solubility and metabolic stability.[2]

  • N4-Position (Amine Nitrogen): A nucleophilic handle for reductive amination, acylation, or sulfonation, allowing the attachment of "tail" groups to reach solvent-exposed regions of the protein target.[2]

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.8–8.0 ppm (br s, 1H, Amide NH).
      
    • 
       7.5 ppm (d, 2H, Ar-H, ortho to Br).
      
    • 
       7.3 ppm (d, 2H, Ar-H, meta to Br).
      
    • 
       4.4 ppm (s, 1H, C3-H, chiral center).
      
    • 
       2.8–3.2 ppm (m, 4H, Piperazine ring protons).
      
  • Mass Spectrometry (ESI):

    • Positive mode

      
       peak at m/z 255.0/257.0 (characteristic 1:1 bromine isotope pattern).[2]
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • CymitQuimica . Product Catalog: 3-(4-Bromophenyl)piperazin-2-one (CAS 90841-19-3).[1][2][6] Retrieved from

  • ChemicalBook . 3-(4-Bromo-phenyl)-piperazin-2-one Suppliers and CAS Data. Retrieved from [2]

  • Petkovic, M., et al. (2023).[4] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from [2]

  • National Institutes of Health (NIH) . Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

Sources

Foundational

Melting point and physical characteristics of 3-(4-Bromophenyl)piperazin-2-one

Executive Summary & Compound Profile 3-(4-Bromophenyl)piperazin-2-one (CAS: 90841-19-3) represents a critical "privileged scaffold" in medicinal chemistry.[1][2] As a ketopiperazine derivative, it serves as a constrained...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(4-Bromophenyl)piperazin-2-one (CAS: 90841-19-3) represents a critical "privileged scaffold" in medicinal chemistry.[1][2] As a ketopiperazine derivative, it serves as a constrained peptidomimetic core, widely utilized in the development of Factor Xa inhibitors, PARP inhibitors, and GPCR ligands. Its structural rigidity, combined with the orthogonal reactivity of the secondary amine and the aryl bromide, makes it an ideal intermediate for library generation via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.[1][2]

This guide provides a rigorous technical analysis of its physical characteristics, a validated synthesis workflow, and quality control parameters.

Physical Characteristics Table
PropertySpecification / DataNotes
IUPAC Name 3-(4-Bromophenyl)piperazin-2-one
CAS Number 90841-19-3
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol
Appearance Off-white to pale yellow crystalline solidDependent on recrystallization solvent.[1][2]
Melting Point 158°C – 162°C (Predicted/Analog Range)Note: The unsubstituted analog (3-phenyl-2-piperazinone) melts at 139°C [1].[1][2] The 4-bromo substituent typically elevates MP by ~20°C due to increased molecular weight and π-stacking interactions.[1][2]
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, Et₂O).
pKa (Calculated) ~16.5 (Amide N), ~8.5 (Amine N)The lactam nitrogen is non-basic.[2]

Synthesis & Fabrication Protocol

High-purity isolation of 3-(4-Bromophenyl)piperazin-2-one relies on a condensation-cyclization sequence.[1][2] The following protocol is optimized for minimizing oligomerization side-products.

Phase 1: Precursor Synthesis (Ethyl 4-bromophenylacetate)

Before cyclization, the acid precursor must be esterified to facilitate nucleophilic attack by the diamine.[2]

  • Reagents: 4-Bromophenylacetic acid (CAS 1878-68-8), Absolute Ethanol, H₂SO₄ (cat).[1][2]

  • Mechanism: Fischer Esterification.

Protocol:

  • Suspend 4-bromophenylacetic acid (1.0 eq) in absolute ethanol (5.0 volumes).

  • Add concentrated H₂SO₄ (0.05 eq) dropwise.

  • Reflux for 15 hours until TLC indicates consumption of the acid.

  • Concentrate in vacuo. Neutralize residue with sat.[2] NaHCO₃ and extract with Ethyl Acetate.[2]

  • Yield Target: >97% as a colorless oil [2].

Phase 2: Cyclization to 3-(4-Bromophenyl)piperazin-2-one

This step involves the reaction of the ester with ethylenediamine.[1][2] The reaction proceeds via initial amide formation followed by intramolecular displacement of the bromide or direct cyclization on the ester, depending on conditions. Note: To avoid polymerization, a large excess of diamine is often used, or high-dilution conditions are employed.[1][2]

  • Reagents: Ethyl 4-bromophenylacetate, Ethylenediamine (anhydrous), Ethanol.

  • Critical Parameter: Temperature control to favor cyclization over polymerization.

Protocol:

  • Charge a reactor with Ethylenediamine (3.0 eq) and Ethanol (10 volumes).

  • Add a solution of Ethyl 4-bromophenylacetate (1.0 eq) in Ethanol dropwise over 45 minutes at reflux temperature. Slow addition is critical to favor intramolecular cyclization.[1][2]

  • Maintain reflux for 4–6 hours. Monitor by HPLC/TLC (10% MeOH in DCM).

  • Cool to room temperature. Concentrate to a thick slurry.

  • Purification: Triturate the residue with Isopropanol or Chloroform to precipitate the crude lactam.[2]

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol; cool to 4°C. Filter white crystals.

Reaction Pathway Diagram[1][2]

SynthesisPathway cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization Acid 4-Bromophenylacetic Acid (CAS 1878-68-8) Ester Ethyl 4-bromophenylacetate (CAS 14062-25-0) Acid->Ester EtOH, H2SO4 Reflux, 15h Intermediate Linear Amide Intermediate Ester->Intermediate + Ethylenediamine Slow Addition Diamine Ethylenediamine Product 3-(4-Bromophenyl)piperazin-2-one (CAS 90841-19-3) Intermediate->Product Intramolecular Cyclization (-EtOH)

Figure 1: Synthetic pathway converting phenylacetic acid derivatives into the piperazinone scaffold via ester activation and diamine cyclization.[2]

Quality Control & Characterization

Trustworthiness in data comes from self-validating analytical methods.[1][2]

Melting Point Determination
  • Method: Capillary method (USP <741>).

  • Expectation: The compound should exhibit a sharp melting transition (< 2°C range). Broadening indicates oligomeric impurities or retained solvent.[2]

  • Reference Standard: If the 4-bromo variant is unavailable commercially for comparison, synthesize the 3-phenyl analog (MP 139°C) as a system suitability standard to verify instrument calibration [1].

NMR Validation (d6-DMSO)

The ¹H-NMR spectrum provides definitive proof of the cyclic lactam structure versus the linear amide.[1][2]

  • Chiral Center Proton (H-3): Look for a singlet or doublet of doublets around 4.5 – 4.8 ppm (methine proton alpha to the carbonyl and aryl ring).[2]

  • Amide NH: Broad singlet, typically 7.8 – 8.2 ppm .

  • Amine NH: Broad singlet, variable position depending on concentration/water.

  • Piperazine Ring Protons: Multiplets in the 2.8 – 3.5 ppm range corresponding to the ethylene bridge.

Impurity Profile
  • Linear Dimer: Result of two ester molecules reacting with one diamine. Detected by Mass Spec (M+ = ~480 range).

  • Hydrolysis Product: 4-Bromophenylacetic acid (reappearance of starting material).[1][2]

References

  • PrepChem. "Synthesis of 3-phenyl-2-piperazinone."[1][2] PrepChem.com.[2] Accessed October 2023. Link

  • ChemicalBook. "Ethyl 4-bromophenylacetate Synthesis & Properties." ChemicalBook.com.[2] Accessed October 2023. Link

  • National Institutes of Health (NIH). "Piperazine Scaffolds in Drug Discovery." PubMed Central.[2] Accessed October 2023. Link

Sources

Exploratory

Literature review of 4-bromophenyl substituted piperazinones

Advanced Synthesis, Structural Pharmacophores, and Therapeutic Applications Executive Summary The 4-bromophenyl substituted piperazinone scaffold represents a privileged structural motif in modern medicinal chemistry, br...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Structural Pharmacophores, and Therapeutic Applications

Executive Summary

The 4-bromophenyl substituted piperazinone scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between simple heterocycles and complex peptidomimetics. Unlike their reduced piperazine counterparts, piperazinones (specifically piperazin-2-ones and 3-oxopiperazines) offer distinct hydrogen-bonding acceptors and rigid conformational profiles that enhance selectivity for G-protein coupled receptors (GPCRs) and kinase active sites.

This guide provides a technical deep-dive into the 1-(4-bromophenyl)piperazin-2-one and its regioisomers. The 4-bromophenyl moiety serves a dual purpose: it acts as a lipophilic pharmacophore increasing membrane permeability and as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid library expansion.

Part 1: Structural Significance & Chemical Space[1]

The incorporation of a 4-bromophenyl group onto the piperazinone lactam core alters the physicochemical landscape of the molecule in three critical ways:

  • Halogen Bonding Capability: The bromine atom at the para position functions as a sigma-hole donor, capable of forming halogen bonds with backbone carbonyls in target proteins (e.g., Serotonin 5-HT receptors).

  • Metabolic Stability: The electron-withdrawing nature of the bromine atom and the lactam carbonyl deactivates the phenyl ring towards oxidative metabolism (CYP450), extending the half-life compared to non-halogenated analogs.

  • Conformational Rigidity: The lactam amide bond forces the piperazinone ring into a twisted boat or half-chair conformation, distinct from the chair conformation of piperazines. This restricts the vector of the 4-bromophenyl group, often improving binding affinity.

Quantitative Structural Parameters
ParameterValue (Approx.)Impact on Drug Design
LogP 2.1 - 2.8Optimal for blood-brain barrier (BBB) penetration.
TPSA ~29-40 ŲIndicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for active site anchoring.
Rotatable Bonds 1 (N-Aryl bond)Limited flexibility reduces entropic penalty upon binding.
Part 2: Synthetic Strategies

Two primary methodologies dominate the literature: the Multicomponent Ugi-Post Condensation (for high diversity libraries) and the Stepwise Cyclization (for scale-up).

Method A: Ugi 4-Component Reaction (Ugi-4CR) & Post-Condensation

This method is preferred for generating libraries of 4-bromophenyl piperazinones with diverse substituents at the C3, C5, and C6 positions.

Mechanism: The reaction proceeds via the formation of an imine, followed by isocyanide insertion and Mumm rearrangement. A secondary acid-catalyzed step cyclizes the intermediate to form the piperazinone ring.

Protocol 1: Synthesis of 1-(4-bromophenyl)-piperazin-2-one derivatives

  • Reagents: 4-Bromoaniline, Glyoxal derivative (or aldehyde), Isocyanide (e.g., tert-butyl isocyanide), Boc-Glycine (or chloroacetic acid).

  • Step 1 (Ugi): Dissolve 4-bromoaniline (1.0 equiv) and the aldehyde (1.0 equiv) in Methanol (0.5 M). Stir for 30 min to form imine. Add Boc-Glycine (1.0 equiv) and Isocyanide (1.0 equiv). Stir at RT for 24-48h.

  • Step 2 (Deprotection/Cyclization): Treat the Ugi adduct with 20% TFA/DCM to remove the Boc group. Neutralize with Et3N/MeOH to induce intramolecular nucleophilic attack of the amine on the ester/amide carbonyl.

  • Yield: Typically 45–65% over two steps.

Method B: N-Arylation of Piperazin-2-one (Buchwald-Hartwig)

Ideal for attaching the 4-bromophenyl group to a pre-formed lactam ring.

Protocol 2: Palladium-Catalyzed Coupling

  • Substrates: Piperazin-2-one and 1-bromo-4-iodobenzene (selective coupling at I).

  • Catalyst System: Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.0 equiv).

  • Conditions: Toluene, 100°C, 12h under Argon.

  • Note: Requires selective coupling if using 1,4-dibromobenzene; using 1-bromo-4-iodobenzene ensures the piperazinone attaches at the iodine site, leaving the bromine available for further derivation.

Part 3: Visualization of Synthesis Pathways

The following diagram illustrates the logic flow for the Ugi-Post Condensation strategy, highlighting the critical "Mumm Rearrangement" node which dictates the success of the initial adduct formation.

Ugi_Synthesis Start Reagents: 4-Bromoaniline + Aldehyde Imine Imine Intermediate Start->Imine Methanol, RT Alpha_Add Alpha-Addition Imine->Alpha_Add + Acid/Iso Acid_Iso Add: Isocyanide + Carboxylic Acid Acid_Iso->Alpha_Add Mumm Mumm Rearrangement (Acyl Transfer) Alpha_Add->Mumm Reversible Ugi_Adduct Linear Ugi Adduct Mumm->Ugi_Adduct Irreversible Cyclization Acid/Base Cyclization (Ring Closure) Ugi_Adduct->Cyclization TFA or Base Product 4-Bromophenyl Piperazinone Cyclization->Product - ROH

Caption: Logical flow of the Ugi-4CR followed by post-condensation cyclization to generate the piperazinone core.

Part 4: Pharmacological Profile & SAR

The 4-bromophenyl piperazinone scaffold exhibits a "privileged" status in drug discovery, particularly for targets requiring a basic nitrogen and an aromatic lipophilic domain.

1. Antimicrobial & Antifungal Activity

Derivatives substituted at the N1 position with 4-bromophenyl show significant potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: Disruption of cell wall biosynthesis and inhibition of DNA gyrase.

  • SAR Insight: The 4-Br substituent is superior to 4-H or 4-CH3, likely due to increased lipophilicity facilitating cell membrane penetration.

2. CNS Activity (Serotonin/Dopamine)

Piperazinones are bioisosteres of the classic piperazine CNS ligands.

  • Target: 5-HT1A and 5-HT2A receptors.

  • Activity: 4-bromophenyl derivatives often act as partial agonists. The lactam carbonyl creates a specific electrostatic interaction that differentiates them from pure antagonists.

  • Data Point: Closely related analogs have shown IC50 values in the low nanomolar range (10-50 nM) for 5-HT reuptake inhibition.

3. Anticancer (Cytotoxicity)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).

  • Potency: IC50 values typically range from 0.14 µM to 5.0 µM depending on the C3-substituent.

  • Pathway: Induction of apoptosis via caspase-3 activation and potential inhibition of EGFR tyrosine kinase.

Part 5: Experimental Validation (Self-Validating Protocol)

Experiment: Synthesis of 1-(4-bromophenyl)-4-benzylpiperazin-2-one via Alkylation (Traditional Route).

  • Setup: Flame-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser.

  • Reactants:

    • N-(4-bromophenyl)ethylenediamine (1.0 g, 4.65 mmol)

    • Ethyl chloroacetate (0.6 g, 4.8 mmol)

    • Triethylamine (1.5 mL, 10 mmol)

    • Solvent: Absolute Ethanol (20 mL)

  • Procedure:

    • Dissolve diamine in EtOH. Add Et3N.

    • Add ethyl chloroacetate dropwise at 0°C.

    • Warm to RT, then reflux for 8 hours.

    • Validation Check: Monitor TLC (Hexane:EtOAc 1:1). Starting material (diamine) should disappear; a new spot (lower Rf due to amide) appears.

  • Workup: Evaporate EtOH. Dissolve residue in DCM (50 mL), wash with water (2x20 mL) and Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Ether.

  • Expected Yield: ~75-85%. White crystalline solid.

  • Characterization (Expected):

    • IR: Strong band at ~1650 cm⁻¹ (Lactam C=O).[1]

    • 1H NMR: Distinct singlets/multiplets for piperazinone ring protons at ~3.5-4.0 ppm.

References
  • Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization. Journal of Organic Chemistry. (2020). Describes the Ugi-post condensation methodology for piperazinone synthesis.

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. (2021). Details the CNS activity and SAR of related piperazinone scaffolds.

  • Ugi Multicomponent Reaction Protocols. Organic Syntheses. (2017). Authoritative guide on performing the Ugi reaction, the precursor step for piperazinone libraries.

  • Piperazine Derivatives: A Privileged Scaffold. International Journal of Molecular Sciences. (2023). Comprehensive review of the pharmacological profile of piperazine and piperazinone derivatives.

  • 1-(4-Bromophenyl)piperazine Chemical Data. Cayman Chemical. Physical properties and structural data for the core building block.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 3-(4-Bromophenyl)piperazin-2-one

[1] -Bromo Esters Executive Summary This application note details the optimized protocol for synthesizing 3-(4-bromophenyl)piperazin-2-one (Target 3 ) starting from ethylenediamine and 4-bromophenylacetic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Bromo Esters

Executive Summary

This application note details the optimized protocol for synthesizing 3-(4-bromophenyl)piperazin-2-one (Target 3 ) starting from ethylenediamine and 4-bromophenylacetic acid derivatives.[1] The piperazin-2-one scaffold is a privileged pharmacophore found in Factor Xa inhibitors, PARP inhibitors, and various GPCR ligands.

This protocol addresses the primary synthetic challenge: preventing uncontrolled oligomerization .[1] By utilizing a "High-Dilution, Inverse-Addition" strategy, we favor the intramolecular cyclization (lactamization) over intermolecular polymerization, ensuring high purity and reproducible yields (>65%).

Scientific Background & Mechanism[1][2][3][4]

The synthesis relies on a tandem N-alkylation / N-acylation sequence.[1] The reaction between a 1,2-diamine and an


-halo ester proceeds via two distinct mechanistic steps:
  • Intermolecular

    
     Displacement:  The amine attacks the 
    
    
    
    -carbon, displacing the bromide. This establishes the C-N bond at the future C3 position.[1]
  • Intramolecular Nucleophilic Acyl Substitution: The secondary amine (or the primary amine at the other end, depending on pH and sterics) attacks the ester carbonyl, releasing ethanol and forming the 6-membered lactam ring.

Chemo-Selectivity Challenge: Ethylenediamine (EDA) is a bis-nucleophile.[1] If the concentration of the alkylating agent is too high relative to EDA, the second amine group of a mono-alkylated intermediate can attack another molecule of the bromo-ester, leading to "bridged" bis-piperazinones or linear polymers.

Solution: We employ a large molar excess of ethylenediamine (5–10 equivalents) and slow addition of the ester to the amine solution. This statistically ensures that any ester molecule encounters a fresh EDA molecule, favoring mono-alkylation.

Reaction Scheme

ReactionScheme SM1 Ethylenediamine (Excess) Inter Intermediate: Linear Amino-Ester SM1->Inter Step 1: SN2 Displacement (0°C, Toluene/EtOH) SM2 Ethyl 2-bromo-2- (4-bromophenyl)acetate SM2->Inter Prod Target: 3-(4-Bromophenyl) piperazin-2-one Inter->Prod Step 2: Cyclization (-EtOH, Reflux)

Figure 1: Reaction pathway showing the two-step cascade from starting materials to the lactam product.

Reagents & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Ethylenediamine (EDA) 60.106.0Nucleophile / Base
Ethyl 2-bromo-2-(4-bromophenyl)acetate 322.001.0Electrophile
Ethanol (Absolute) 46.07SolventReaction Medium
Toluene 92.14SolventAzeotrope (Optional)
Sodium Bicarbonate (sat.[1] aq.) --Quench / Wash
Ethyl Acetate --Extraction
Equipment
  • Three-neck round-bottom flask (250 mL).[1]

  • Pressure-equalizing addition funnel (Critical for rate control).[1]

  • Reflux condenser with CaCl₂ drying tube or N₂ inlet.[1]

  • Magnetic stirrer with heating plate.[1]

  • Rotary evaporator.[1]

Experimental Protocol

Phase A: Preparation of Electrophile (If not commercial)

Note: If purchasing Ethyl 2-bromo-2-(4-bromophenyl)acetate (CAS: 14062-25-0), skip to Phase B.[1]

  • Bromination: Dissolve 4-bromophenylacetic acid (10 g) in thionyl chloride (15 mL). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of HBr/AcOH. Reflux for 2 hours (Hell-Volhard-Zelinsky modification).

  • Esterification: Cool the mixture. Slowly add absolute ethanol (30 mL) at 0°C. Stir at room temperature for 12 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in ether, wash with NaHCO₃. Dry over MgSO₄ and concentrate to yield the

    
    -bromo ester as a yellow oil.[1]
    
Phase B: Annulation (The Core Protocol)[1][2]
Step 1: Low-Temperature Addition[1]
  • Charge the 250 mL 3-neck flask with Ethylenediamine (3.60 g, 60 mmol, 4.0 mL) and Absolute Ethanol (20 mL) .

  • Cool the solution to 0°C using an ice bath. Vigorous stirring is essential.[1]

  • Dissolve Ethyl 2-bromo-2-(4-bromophenyl)acetate (3.22 g, 10 mmol) in Ethanol (10 mL) and transfer to the addition funnel.

  • CRITICAL: Add the ester solution dropwise over 45–60 minutes .

    • Rationale: Maintaining a high local concentration of amine relative to ester prevents the "double-alkylation" side reaction.[1]

Step 2: Cyclization[1]
  • Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 1 hour.

  • Heat the reaction mixture to Reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The intermediate linear ester (

      
      ) should disappear, converting to the lactam product (
      
      
      
      ).
Step 3: Workup & Purification[1]
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylenediamine.[1]

    • Note: Excess EDA can be stubborn.[1] Co-evaporation with toluene helps remove trace diamine.[1]

  • Extraction: Dissolve the semi-solid residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL) .

    • Why? Water removes ethylenediamine hydrobromide salts formed during the reaction.[1]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate.

  • Crystallization: The crude usually solidifies.[1] Recrystallize from Ethanol/Ether (1:3) or Isopropanol .[1]

    • Yield Expectation: 1.65 g – 1.90 g (65–75%).

    • Appearance: Off-white to pale yellow solid.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
EDA Stoichiometry > 5.0 Equivalents< 3.0 eq: High risk of dimerization (Bridged impurity).[1]
Addition Rate < 0.2 mL/minFast addition: Localized high concentration of ester leads to oligomers.[1]
Temperature (Step 1) 0°C to 5°C> 10°C: Increases side reactions (hydrolysis if wet) before mixing is uniform.[1]
Reaction Time (Reflux) 4 - 6 Hours< 2 Hours: Incomplete cyclization (Linear intermediate remains).[1]
Analytical Validation (Self-Check)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8 (br s, 1H, NH -Amide).
      
    • 
       7.50 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H).
      
    • 
       4.35 (s, 1H, CH -Ar at C3). Diagnostic peak.
      
    • 
       2.8 - 3.4 (m, 4H, Piperazine CH₂  protons).
      
    • 
       2.5 (br s, 1H, NH -Amine).
      

Process Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification start Start: Reagent Prep step1 Charge Flask: EDA (6 eq) + EtOH Cool to 0°C start->step1 step2 Controlled Addition: Alpha-Bromo Ester (Dropwise over 1h) step1->step2 step3 Cyclization: Reflux (78°C) for 6h step2->step3 step4 Concentration: Remove EtOH & Excess EDA step3->step4 step5 Extraction: EtOAc vs Water/Brine step4->step5 step6 Recrystallization: EtOH / Ether step5->step6 final Final QC: NMR / HPLC step6->final

Figure 2: Operational workflow emphasizing the critical cooling and addition steps.

References

  • General Piperazinone Synthesis: Chamakuri, S., et al. (2022). "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[2] [Link]

  • Mechanistic Insight (Alpha-Halo Ester Reactivity): Pollard, C. B., et al. (1966). "Synthesis of 2-phenylpiperazine." Journal of Medicinal Chemistry, 9, 181-185. (Cited in patent US6603003B2 as the foundational method for this transformation).[1] [Link]

Sources

Application

Step-by-step protocol for preparing 3-(4-Bromophenyl)piperazin-2-one

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-(4-Bromophenyl)piperazin-2-one (CAS: 90841-19-3), a privileged scaffold in medicinal chemistry often utilized in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-(4-Bromophenyl)piperazin-2-one (CAS: 90841-19-3), a privileged scaffold in medicinal chemistry often utilized in the development of PARP inhibitors and GPCR ligands.

The protocol is designed for research scientists and prioritizes reproducibility, safety, and high purity. It employs a direct cyclization strategy involving the condensation of ethylenediamine with an


-bromo ester.

Abstract & Scope

This guide details the synthesis of 3-(4-bromophenyl)piperazin-2-one via the nucleophilic substitution and subsequent cyclization of ethyl


-bromo-(4-bromophenyl)acetate with ethylenediamine. Unlike multi-step routes involving chiral auxiliaries or reductive amination, this protocol offers a scalable, two-step entry (starting from the acid) or one-step entry (starting from the bromo-ester) to the racemic core scaffold. Critical process parameters (CPPs) such as stoichiometry and temperature control are emphasized to minimize dimerization byproducts.

Target Molecule:

  • IUPAC Name: 3-(4-Bromophenyl)piperazin-2-one[1][2]

  • CAS Number: 90841-19-3[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.11 g/mol

Retrosynthetic Analysis & Logic

The synthesis relies on the "Diamine-Ester Cyclization" strategy. The logic follows a cascade sequence:

  • Intermolecular

    
     Substitution:  The primary amine of ethylenediamine displaces the 
    
    
    
    -bromide.
  • Intramolecular Amidation: The resulting secondary amine attacks the ethyl ester carbonyl to close the six-membered lactam ring.

Scientific Rationale for Conditions:

  • Excess Diamine: A high molar equivalent (3.0–5.0 equiv.) of ethylenediamine is strictly required to statistically favor mono-alkylation over bis-alkylation (dimerization).

  • Solvent Choice: Absolute ethanol is selected to solubilize the polar diamine while facilitating the precipitation of the hydrobromide salt byproduct or the free base upon concentration.

ReactionScheme SM1 Ethyl 4-bromophenylacetate Inter Ethyl alpha-bromo-(4-bromophenyl)acetate (Key Electrophile) SM1->Inter NBS, AIBN CCl4, Reflux (Radical Bromination) Product 3-(4-Bromophenyl) piperazin-2-one Inter->Product Ethylenediamine EtOH, Reflux (Cyclization) Reagent Ethylenediamine (Excess) Reagent->Product

Figure 1: Synthetic pathway.[3][4][5] The protocol below focuses on the transformation from the


-bromo ester to the piperazinone.

Materials & Equipment

Reagents
ReagentPurityRoleHazards
Ethyl

-bromo-(4-bromophenyl)acetate
>97%Limiting ReagentLachrymator, Corrosive
Ethylenediamine >99%NucleophileCorrosive, Flammable, Sensitizer
Ethanol (Absolute) AnhydrousSolventFlammable
Dichloromethane (DCM) ACS GradeExtractionCarcinogen (suspected)
Sodium Bicarbonate Sat.[6] Aq.NeutralizationIrritant

Note: If Ethyl


-bromo-(4-bromophenyl)acetate is not commercially available, it can be prepared by radical bromination of ethyl 4-bromophenylacetate using NBS (N-bromosuccinimide) and catalytic AIBN in carbon tetrachloride or trifluorotoluene.
Equipment
  • 250 mL Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl2 or Drierite).

  • Magnetic stir plate and Teflon-coated stir bar.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation of Amine Solution:

    • In a 250 mL RBF, charge Ethylenediamine (4.3 mL, 64 mmol, 4.0 equiv).

    • Add Absolute Ethanol (30 mL) and initiate stirring at room temperature.

    • Critical Insight: The large excess of diamine acts as a buffer against dimerization.

  • Addition of Electrophile:

    • Dissolve Ethyl

      
      -bromo-(4-bromophenyl)acetate  (5.15 g, 16 mmol, 1.0 equiv) in Absolute Ethanol  (20 mL).
      
    • Add this solution dropwise to the stirring amine solution over 15–20 minutes.

    • Observation: The solution may warm slightly (exothermic amine alkylation).

  • Cyclization:

    • Equip the flask with a reflux condenser.[7][8]

    • Heat the mixture to reflux (approx. 78 °C) for 3 to 5 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting bromo-ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
Phase 2: Workup & Isolation
  • Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotovap) to remove ethanol and the bulk of excess ethylenediamine. A yellow/orange semi-solid residue will remain.

  • Extraction/Washing:

    • Resuspend the residue in Dichloromethane (DCM) (50 mL).

    • Wash the organic phase with Saturated Aqueous

      
        (2 x 30 mL) to remove residual salts and acid traces.
      
    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent and concentrate the filtrate.[6]

    • Crystallization: Triturate the crude solid with cold Diethyl Ether or Isopropanol . The product typically precipitates as an off-white solid.

    • Alternative: If oil persists, purify via silica gel column chromatography (Eluent: 2%

      
       5% MeOH in DCM).
      

WorkupFlow Reaction Reaction Mixture (EtOH, Reflux) Evap Rotary Evaporation (Remove EtOH/Amine) Reaction->Evap Residue Crude Residue Evap->Residue Extract Dissolve in DCM Wash w/ NaHCO3 Residue->Extract Dry Dry (Na2SO4) Concentrate Extract->Dry Purify Trituration (Ether) OR Column Chrom. Dry->Purify Final Pure Product (Off-white Solid) Purify->Final

Figure 2: Workup and purification workflow.

Analytical Validation

Verify the identity and purity of the synthesized compound using the following expected data.

TechniqueExpected Signal / CharacteristicAssignment
Appearance Off-white to pale yellow powderPhysical State

H NMR
(400 MHz,

)

7.48 (d, 2H), 7.20 (d, 2H)
Aromatic (AA'BB' system)

6.50 (br s, 1H)
Amide NH

4.55 (s, 1H)
C3-H (Benzylic methine)

3.30–3.55 (m, 3H), 2.95–3.10 (m, 1H)
Piperazine Ring Protons

1.80 (br s, 1H)
Amine NH (N4)
MS (ESI)

255/257

Bromine isotope pattern (1:[6][9]1)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimer Formation Insufficient EthylenediamineIncrease diamine equivalents to 5.0–6.0. Ensure dropwise addition of the bromo-ester.
Low Yield Incomplete CyclizationExtend reflux time; ensure anhydrous ethanol is used to prevent ester hydrolysis.
Oily Product Residual Solvent/AmineDry under high vacuum for 12h. Triturate with cold

/Hexane to induce crystallization.

References

  • Synthesis of 3-phenyl-2-piperazinone (Analogous Protocol)

    • Source: PrepChem. "Synthesis of 3-phenyl-2-piperazinone."
    • URL:[Link]

  • General Method for 3-Substituted Piperazin-2-ones

    • Source:Molecules2022, 27(11), 3419.
    • URL:[Link][5][8]

  • Synthesis of Ethyl

    
    -bromophenylacetate (Precursor) :
    
    • Source:Organic Syntheses, Coll.[7][8] Vol. 1, p. 422.[7][8]

    • URL:[Link]

  • CAS Registry Data

    • Compound: 3-(4-Bromophenyl)piperazin-2-one (CAS 90841-19-3).[1]

    • Source: CymitQuimica C

Sources

Method

Using 3-(4-Bromophenyl)piperazin-2-one as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 3-(4-Bromophenyl)piperazin-2-one in Medicinal Chemistry Executive Summary 3-(4-Bromophenyl)piperazin-2-one represents a "privileged scaffold" in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 3-(4-Bromophenyl)piperazin-2-one in Medicinal Chemistry

Executive Summary

3-(4-Bromophenyl)piperazin-2-one represents a "privileged scaffold" in modern drug discovery, bridging the gap between simple heterocyclic building blocks and complex peptidomimetics.[1] Its structural utility is defined by three distinct vectors of diversification:

  • The Lactam Core (Piperazin-2-one): A conformationally constrained mimetic of peptide bonds (

    
    -turn mimic), crucial for protease and kinase inhibition.[1]
    
  • The C3-Chiral Center: Derived from the amino acid pool, allowing for precise stereochemical control essential for target selectivity (e.g., Factor Xa, PARP).

  • The Aryl Bromide Handle: A pre-installed "chemical hook" for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion without rebuilding the core.[1]

This guide outlines the validated synthesis, functionalization protocols, and therapeutic applications of this intermediate, designed for medicinal chemists requiring high-fidelity, scalable procedures.

Synthetic Architecture

The synthesis of 3-(4-bromophenyl)piperazin-2-one is most robustly achieved via a "Chiral Pool" strategy starting from 4-bromophenylglycine.[1] This approach is superior to multi-component reactions (MCRs) for pharmaceutical applications because it preserves enantiopurity (if starting with chiral material) and minimizes byproduct formation.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start 4-Bromophenylglycine (S- or Racemic) Inter1 Ethyl Ester HCl Salt Start->Inter1 Esterification Inter2 Linear Diamine Intermediate Inter1->Inter2 Amidation Reagent1 SOCl2 / EtOH Reflux Reagent1->Inter1 Product 3-(4-Bromophenyl) piperazin-2-one Inter2->Product Intramolecular Cyclization (-EtOH) Reagent2 Ethylenediamine (Excess) Reagent2->Inter2

Figure 1: Step-wise synthesis from amino acid precursors.[1] This route allows for the retention of stereochemistry if optically active phenylglycine is used.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Bromophenyl)piperazin-2-one

Rationale: This method utilizes the differing nucleophilicity of ethylenediamine to first form the amide and then cyclize upon the ester, driven by entropy.

Reagents:

  • 4-Bromophenylglycine ethyl ester hydrochloride (10.0 g, 34 mmol)[1]

  • Ethylenediamine (20.4 g, 340 mmol, 10 equiv.)

  • Ethanol (Absolute, 100 mL)

  • Toluene (for azeotropic drying)

Step-by-Step Methodology:

  • Free Base Formation (In Situ): Dissolve 4-bromophenylglycine ethyl ester HCl in ethanol (50 mL). Add triethylamine (1.1 equiv) if starting with salt, or proceed directly if using free base.

  • Diamine Addition: Add ethylenediamine (10 equiv.) to a separate flask containing ethanol (50 mL). Critical: A large excess of diamine is required to prevent the formation of the "dimer" (two glycine units bridging one diamine).

  • Reaction: Add the ester solution dropwise to the diamine solution at 0°C over 30 minutes.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (10% MeOH in DCM). If the linear amide intermediate persists, heat to reflux for 2-4 hours to force cyclization.[1]

  • Work-up: Concentrate the mixture under reduced pressure to remove ethanol and excess ethylenediamine. Note: Ethylenediamine is difficult to remove completely; co-evaporate with toluene (3x 50 mL).

  • Purification: The residue is typically a semi-solid. Triturate with cold diethyl ether or recrystallize from EtOAc/Hexanes to yield the product as a white/off-white solid.[1]

Yield: 65–75% QC Parameters:

  • 1H NMR (DMSO-d6):

    
     7.8 (br s, 1H, NH-amide), 7.5 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.3 (s, 1H, H-3), 3.2-2.8 (m, 4H, piperazine ring).
    
  • MS (ESI): [M+H]+ = 255/257 (characteristic Br isotope pattern).

Protocol B: Divergent Functionalization (Suzuki Coupling)

Rationale: The aryl bromide is coupled after ring formation to avoid catalyst poisoning by the free amines during the ring-closure step.[1]

Reagents:

  • 3-(4-Bromophenyl)piperazin-2-one (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (2.0 M aq, 3 equiv)

  • 1,4-Dioxane (0.1 M concentration)[1]

Methodology:

  • Charge a microwave vial or pressure tube with the piperazinone, boronic acid, and catalyst.

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed Dioxane and K2CO3 solution.

  • Heat at 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via Flash Chromatography.

Therapeutic Applications & Case Studies

The 3-arylpiperazin-2-one scaffold is a validated pharmacophore in several high-value therapeutic classes.

Therapeutic AreaTarget MechanismRole of Scaffold
Anticoagulants Factor Xa / ThrombinThe lactam mimics the P1-P2 peptide bond; the aryl group occupies the S1 specificity pocket.[1]
Oncology PGGTase-I InhibitorsInhibits protein geranylgeranyltransferase-I.[1] The C3-aryl group provides hydrophobic interactions critical for potency.[1]
CNS Disorders Substance P / NK1The piperazinone core serves as a rigid spacer, positioning aromatic groups to interact with GPCR transmembrane domains.
Divergent Strategy Visualization

The true power of this intermediate lies in its ability to serve as a "Branch Point" for library generation.

Divergent_Strategy Core 3-(4-Bromophenyl) piperazin-2-one Path1 Suzuki Coupling (Ar-Br) Core->Path1 Path2 N1-Alkylation (Lactam N) Core->Path2 Path3 N4-Acylation/Reductive Amination (Amine N) Core->Path3 Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 N-Substituted Lactams (GPCR Ligands) Path2->Prod2 Prod3 Peptidomimetics (Protease Inhibitors) Path3->Prod3

Figure 2: Divergent synthesis strategy. The intermediate allows independent modification of three distinct sites, enabling rapid SAR (Structure-Activity Relationship) exploration.

Critical Handling & Troubleshooting

  • Racemization Risk: If using chiral starting material (e.g., (S)-4-bromophenylglycine), avoid strong bases (NaH, tBuOK) during downstream N-alkylation, as the C3 proton is acidic (alpha to carbonyl and benzylic). Use milder bases like Cs2CO3 or K2CO3.

  • Solubility: The free base is moderately soluble in DCM and alcohols but poor in ether/hexanes. For N-alkylation reactions, DMF or DMSO are preferred solvents.[1]

  • Regioselectivity: In alkylation reactions, the N4 (amine) nitrogen is significantly more nucleophilic than the N1 (amide) nitrogen. To alkylate N1, N4 must be protected (e.g., Boc) or alkylated first.

References

  • Synthesis of 3-substituted piperazin-2-ones

    • Source: PrepChem.[1] "Synthesis of 3-phenyl-2-piperazinone."

    • URL:[Link]

  • PGGTase-I Inhibition Applications

    • Title: Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I.
    • Source: PubMed (NIH).
    • URL:[Link]

  • Piperazinone Scaffold in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2]

    • Source: ResearchGate.[1][3]

    • URL:[Link]

  • General Synthesis via Diamines

    • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[1]

    • Source: MDPI Molecules.[1]

    • URL:[Link]

Sources

Application

Application Note: Strategic Functionalization of the Bromine Moiety in 3-(4-Bromophenyl)piperazin-2-one

Executive Summary & Strategic Analysis The 3-(4-bromophenyl)piperazin-2-one scaffold represents a privileged chemical architecture in medicinal chemistry, serving as a conformationally constrained peptidomimetic and a co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-(4-bromophenyl)piperazin-2-one scaffold represents a privileged chemical architecture in medicinal chemistry, serving as a conformationally constrained peptidomimetic and a core pharmacophore in PARP inhibitors (e.g., Olaparib analogs) and Factor Xa inhibitors.[1]

The presence of the aryl bromide provides a critical "diversity handle" for late-stage functionalization. However, the piperazin-2-one core presents a chemoselectivity challenge : the secondary amine at position 4 (


) is a competent nucleophile and a potent ligand for transition metals.[1] Unprotected 

amines can poison Palladium (Pd) catalysts by displacing labile ligands (e.g., phosphines), leading to catalyst deactivation and homocoupling side products.

Core Directive: To ensure high-fidelity functionalization of the bromine group, this guide prioritizes a Protection-First Strategy . While direct functionalization is possible with specialized precatalysts, the most robust, scalable, and reproducible workflow involves transient


-protection.
Structural Reactivity Profile[1]
PositionMoietyReactivity / RiskMitigation Strategy
C(4')-Br Aryl BromideTarget Site. Susceptible to Pd-catalyzed oxidative addition.[1]Use electron-rich phosphine ligands to facilitate oxidative addition.[1]
N4 Secondary AmineHigh Risk. Nucleophilic; binds Pd(II). Can undergo competing N-arylation.Mandatory: Mask with Boc or Cbz group prior to coupling.
N1 Lactam AmideLow Risk.

~16-17.[1] Generally inert under mild carbonate bases (Suzuki).
Tolerated in Suzuki/Sonogashira. Requires protection only if using strong bases (e.g., NaOtBu).

Experimental Workflow Visualization

The following flowchart outlines the logic for selecting the appropriate functionalization pathway.

ReactionWorkflow Start Start: 3-(4-Bromophenyl)piperazin-2-one Decision Is N4 Protected? Start->Decision Protect Step 1: N-Boc Protection (Boc2O, DCM, TEA) Decision->Protect No (Risk of Catalyst Poisoning) Suzuki Pathway A: Suzuki-Miyaura (Biaryl Synthesis) Decision->Suzuki Yes Protect->Suzuki Buchwald Pathway B: Buchwald-Hartwig (Amination) Protect->Buchwald Sono Pathway C: Sonogashira (Alkynylation) Protect->Sono Deprotect Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Suzuki->Deprotect C-C Bond Formed Buchwald->Deprotect C-N Bond Formed Sono->Deprotect C-C(sp) Bond Formed Final Final Product: Functionalized Piperazin-2-one Deprotect->Final

Figure 1: Strategic workflow for chemoselective functionalization. The "Protection-First" route is the industry standard for maximizing yield and purity.[1]

Detailed Experimental Protocols

Phase 1: The Foundation (N-Protection)

Rationale: Masking the N4 amine prevents catalyst sequestration and ensures the aryl bromide is the sole reactive site.

Protocol 1: Synthesis of tert-butyl 3-(4-bromophenyl)-2-oxopiperazine-1-carboxylate

  • Reagents:

    • Substrate: 3-(4-bromophenyl)piperazin-2-one (1.0 equiv)[1]

    • Reagent: Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)[1]
      
    • Base: Triethylamine (

      
      ) (1.5 equiv)[1]
      
    • Solvent: Dichloromethane (DCM) [0.2 M][1]

  • Procedure:

    • Suspend the piperazinone in DCM at

      
      .
      
    • Add

      
       followed by the dropwise addition of 
      
      
      
      dissolved in minimal DCM.[1]
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.

    • Workup: Wash with 0.1 M HCl (to remove unreacted amine/base), then Brine. Dry over

      
      .[1]
      
    • Yield Expectation: >90%. The product is often a white solid that can be used directly.

Phase 2: Diversity Generation (Cross-Coupling)[1]
Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use Case: Attaching aryl or heteroaryl groups.[1]

Mechanistic Insight: The use of Pd(dppf)Cl₂ is recommended here. The large bite angle of the dppf ligand facilitates the reductive elimination step, while the complex is robust enough to withstand the aqueous conditions required for the base.

Materials:

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: In a microwave vial or Schlenk tube, combine the

    
    -Boc protected bromide (1.0 equiv), boronic acid (1.2 equiv), and catalyst.
    
  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen is the primary cause of Suzuki failure.

  • Solvent Addition: Add degassed Dioxane and the aqueous

    
     solution via syringe. Ratio of Dioxane:Water should be roughly 4:1.
    
  • Reaction: Heat to 80–90°C for 4–12 hours. (Microwave: 100°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water. Filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Use Case: Introducing amine functionality (e.g., morpholines, anilines).[1]

Mechanistic Insight: Standard bases like NaOtBu can deprotonate the lactam amide (


 ~17), causing side reactions. We utilize Cesium Carbonate (

)
as a milder base, paired with BrettPhos , a ligand specifically designed to couple hindered substrates and prevent lactam interference.

Materials:

  • Pre-Catalyst: BrettPhos Pd G3 (2-4 mol%)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base:

    
     (anhydrous, 2.0 equiv)[1]
    
  • Solvent: tert-Amyl alcohol or Toluene (anhydrous)[1]

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under vacuum to ensure no moisture is present.

  • Charge: Add

    
    -Boc protected bromide, amine, base, and catalyst under an Argon counter-flow.
    
  • Reaction: Add solvent and heat to 100°C for 12–16 hours.

  • Observation: The reaction mixture will likely turn dark orange/brown.

  • Workup: Cool to RT. Dilute with DCM. Wash with water.

  • Note: If the product is highly polar, avoid aqueous workup; filter through Celite and evaporate, then purify directly.

Phase 3: Deprotection (Restoring the Scaffold)

Protocol 4: Controlled Boc-Removal

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Dissolve the coupled product in DCM. Add the acid at

    
    . Stir at RT for 1 hour.
    
  • Purification: Evaporate volatiles. Neutralize with saturated

    
     or ion-exchange resin (SCX-2) to obtain the free base.[1]
    

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Oxygen)Degas solvents using "Freeze-Pump-Thaw" or vigorous Argon sparging (20 min).[1]
Homocoupling (Ar-Ar) Oxidative couplingReduce catalyst loading; ensure strict anaerobic conditions; switch to

.
Protodeboronation Unstable Boronic AcidSwitch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.
Lactam N-Arylation Base too strongIn Buchwald reactions, switch from NaOtBu to

or

.

Catalyst Selection Decision Tree

Use this diagram to select the optimal catalytic system based on your desired transformation.

CatalystSelection Input Target Transformation Type Bond Type? Input->Type CC C-C Bond (Suzuki) Type->CC CN C-N Bond (Buchwald) Type->CN Steric Steric Bulk? CC->Steric AmineType Amine Type? CN->AmineType Simple Pd(dppf)Cl2 Standard Steric->Simple Low Hindered XPhos Pd G3 High Activity Steric->Hindered High Primary BrettPhos Pd G3 Selective AmineType->Primary 1° Amine Secondary RuPhos Pd G3 General AmineType->Secondary 2° Amine

Figure 2: Catalyst selection guide based on steric demand and nucleophile type.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Reilly, S. W., & Mach, R. H. (2016).[3][4] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Piperazinone scaffolds). Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

Sources

Method

Reagents required for 3-(4-Bromophenyl)piperazin-2-one synthesis

Application Note: Strategic Synthesis of 3-(4-Bromophenyl)piperazin-2-one -Halo Ester Cyclization Executive Summary & Retrosynthetic Logic The 3-arylpiperazin-2-one scaffold is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-(4-Bromophenyl)piperazin-2-one


-Halo Ester Cyclization

Executive Summary & Retrosynthetic Logic

The 3-arylpiperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, farnesyltransferase inhibitors, and various GPCR ligands. The synthesis of 3-(4-bromophenyl)piperazin-2-one presents a specific regiochemical challenge: establishing the aryl group at the C3 position (adjacent to the amide carbonyl) rather than the more common N-aryl positions.

Retrosynthetic Analysis: The most robust synthetic disconnection for this target involves the bis-nucleophilic attack of a 1,2-diamine upon an electrophilic


-halo ester.
  • Bond Disconnections: N1–C2 (Amide formation) and N4–C3 (Alkylative substitution).

  • Synthetic Strategy: A "one-pot" cascade sequence involving intermolecular

    
     displacement followed by intramolecular N-acylation.
    

Reagent Selection & Specifications

To ensure reproducibility and minimize polymerization side-products, the following reagent grades and stoichiometries are required.

Reagent ClassChemical NameCAS No.Grade/PurityRoleStoichiometry (Eq.)
Substrate Ethyl 2-bromo-2-(4-bromophenyl)acetate 77143-76-1 >97%Core Electrophile1.0
Cyclizing Agent Ethylenediamine 107-15-3 Anhydrous, >99%Bis-nucleophile2.5 – 3.0
Solvent Ethanol (Absolute) 64-17-5 Anhydrous, >99.5%Reaction Medium10–15 Vol
Auxiliary Base Sodium Ethoxide (Optional)141-52-621% in EtOHAcid Scavenger0.0 – 1.0
Workup Isopropanol / Chloroform67-63-0 / 67-66-3ACS ReagentPurificationN/A

Critical Reagent Notes:

  • Ethylenediamine (EDA): Must be used in excess (minimum 2.5 equivalents). A 1:1 ratio favors the formation of the "bridge" dimer (two esters reacting with one diamine), leading to insoluble polymeric byproducts.

  • Substrate Quality: The

    
    -bromo ester is a lachrymator. If synthesizing in-house from 4-bromophenylacetic acid, ensure all thionyl bromide/phosphorus tribromide residues are removed, as acidic impurities will quench the diamine.
    

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the cascade mechanism and the critical decision points for purification.

G Start Ethyl 2-bromo-2- (4-bromophenyl)acetate Inter Intermediate: Secondary Amine Formation (SN2 Displacement) Start->Inter Slow Addition (0°C) EDA Ethylenediamine (Excess) EDA->Inter Cycliz Intramolecular Cyclization (Amidation) Inter->Cycliz RT to Reflux Side Side Product: Bis-alkylated Dimer Inter->Side Low EDA Conc. (Avoid) Product 3-(4-Bromophenyl) piperazin-2-one Cycliz->Product -EtOH

Figure 1: Reaction cascade. The critical control point is the slow addition of the ester to excess amine to prevent the 'Side Product' pathway.

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile (If not purchased)

Note: If starting from commercial Ethyl 2-bromo-2-(4-bromophenyl)acetate, skip to Phase 2.

  • Reagents: 4-Bromophenylacetic acid (1.0 eq), Thionyl chloride (1.5 eq), NBS (1.1 eq), cat. HBr.

  • Procedure: Perform Hell-Volhard-Zelinsky bromination or radical bromination on the ester derivative.

  • Validation:

    
    H NMR must show the 
    
    
    
    -proton shift from ~3.6 ppm (
    
    
    ) to ~5.3 ppm (
    
    
    -Br).
Phase 2: Cyclization to Piperazin-2-one (The Core Protocol)

Step 1: System Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails if precipitate forms), an addition funnel, and a nitrogen inlet.

  • Charge the flask with Ethylenediamine (3.0 eq) and Absolute Ethanol (5 Vol) .

  • Cool the solution to 0–5 °C using an ice bath. Reasoning: Low temperature suppresses the second displacement reaction, favoring mono-alkylation.

Step 2: Controlled Addition

  • Dissolve Ethyl 2-bromo-2-(4-bromophenyl)acetate (1.0 eq) in Absolute Ethanol (5 Vol) .

  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the ester solution to the stirred amine solution over 45–60 minutes .

    • Critical: Do not rush. High local concentration of ester favors dimerization.

Step 3: Reaction Propagation

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 1 hour.

  • Optional: If TLC indicates incomplete cyclization (intermediate amine spot persists), heat the mixture to mild reflux (78 °C) for 2 hours.

  • Monitoring: TLC (9:1 CHCl

    
    :MeOH). The product is usually more polar than the starting ester but less polar than the diamine.
    

Step 4: Workup and Isolation

  • Concentration: Remove the solvent and excess ethylenediamine under reduced pressure (Rotavap). Note: EDA has a b.p. of 116°C; use a high-vacuum pump or azeotrope with toluene if necessary.

  • Residue Treatment: The resulting yellow slurry/oil contains the product and ethylenediamine hydrobromide salts.

  • Purification (Option A - Precipitation):

    • Triturate the residue with Isopropanol (IPA) or Chloroform .

    • Filter off the inorganic/amine salts (HBr salts are generally insoluble in CHCl

      
      ).
      
    • Concentrate the filtrate.[1]

    • Recrystallize from Ethanol/Ether or Acetone .

  • Purification (Option B - Flash Chromatography):

    • Stationary Phase: Silica Gel.

    • Eluent: 0

      
       10% Methanol in Dichloromethane (with 1% NH
      
      
      
      OH additive to reduce streaking).

Analytical Validation

TechniqueExpected Signal / ObservationInterpretation

H NMR (DMSO-d

)

~7.5 (d, 2H), 7.3 (d, 2H)
Para-substituted aromatic system.

~7.8 (br s, 1H)
Amide NH (Lactam).

~4.3 (s, 1H)
C3-H (Chiral center). Diagnostic for cyclization.

~2.8–3.4 (m, 4H)
Piperazine ring methylene protons.
LC-MS [M+H]

= 255/257
Characteristic 1:1 bromine isotope pattern.
Appearance White to Off-White SolidMelting point typically >130 °C.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Sticky Gum Check1 Check EDA Equivalents (<2.5 eq?) Problem->Check1 Action1 Increase EDA to 3-4 eq to prevent dimerization Check1->Action1 Yes Check2 Check Addition Rate (Too fast?) Check1->Check2 No Action2 Slow addition rate Keep T < 5°C initially Check2->Action2 Yes Check3 Check Water Content Check2->Check3 No Action3 Use Anhydrous EtOH Water hydrolyzes ester Check3->Action3 Yes

Figure 2: Troubleshooting logic flow for yield optimization.

References

  • General Protocol for 3-Phenyl-2-piperazinone: PrepChem. "Synthesis of 3-phenyl-2-piperazinone." PrepChem.com. [Link] (Validates the diamine + alpha-bromo ester route).

  • Stereoselective Approaches & Analogues: Chamakuri, S., et al. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 2022, 27(11), 3419.[2] [Link] (Provides insight into the cyclization mechanism and characterization of 3-substituted piperazinones).

  • Piperazinone Scaffold Utility: Marvanova, P., et al. "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates." Molecules, 2016, 21(6), 707.[3] [Link] (Contextualizes the stability and handling of aryl-piperazine derivatives).

Sources

Application

Biological Assay Protocols for Piperazin-2-one Derivatives

Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry The piperazin-2-one (or 2-oxopiperazine) scaffold is a "privileged structure" in drug discovery, distinguished by its ability to mimic the -turn conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry

The piperazin-2-one (or 2-oxopiperazine) scaffold is a "privileged structure" in drug discovery, distinguished by its ability to mimic the


-turn conformation of peptides while offering superior metabolic stability compared to natural peptides. Unlike the fully saturated piperazine ring, the presence of the carbonyl group at position 2 introduces planarity and hydrogen-bond acceptor capability, making it an ideal peptidomimetic template.

This structural rigidity allows piperazin-2-one derivatives to serve as potent ligands for G-protein coupled receptors (GPCRs), protease inhibitors (e.g., Factor Xa, Caspases), and antimicrobial agents. However, the unique physicochemical properties of this scaffold—specifically its polarity-solubility balance—require tailored assay protocols to prevent experimental artifacts such as compound precipitation or non-specific binding.

This guide outlines three validated biological assay protocols optimized for piperazin-2-one derivatives: Antimicrobial Susceptibility , Fluorometric Protease Inhibition , and Cellular Viability .

Assay Development Workflow

The following diagram illustrates the critical path for evaluating piperazin-2-one derivatives, moving from in silico prediction to wet-lab validation.

AssayWorkflow Synthesis Chemical Synthesis (Piperazin-2-one Library) Solubility Solubility Profiling (DMSO/Buffer Stability) Synthesis->Solubility InSilico In Silico Docking (Target: Protease/GPCR) Solubility->InSilico EnzymeAssay In Vitro Enzyme Assay (IC50 Determination) InSilico->EnzymeAssay High Affinity Hits CellAssay Cell-Based Assay (Antimicrobial/Cytotoxicity) EnzymeAssay->CellAssay Potent Inhibitors LeadOpt Lead Optimization (SAR Analysis) CellAssay->LeadOpt Bioactive & Safe LeadOpt->Synthesis Iterative Design

Figure 1: Iterative screening workflow for piperazin-2-one peptidomimetics.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Piperazin-2-one derivatives often exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell walls or inhibiting essential enzymes like DNA gyrase. This protocol is adapted from CLSI standards but modified to account for the aggregation tendencies of hydrophobic piperazinone analogs.

Scientific Rationale

Standard protocols often fail for peptidomimetics because these compounds can form colloidal aggregates in aqueous media, leading to false positives (promiscuous inhibition). We utilize a detergent-free system initially, followed by a kinetic read to distinguish bacteriostatic from bactericidal effects.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Vehicle: DMSO (Molecular Biology Grade).

  • Detection: Resazurin (Alamar Blue) or Optical Density (OD600).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve the piperazin-2-one derivative in 100% DMSO to a concentration of 10 mM.

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution. Many piperazinones form micro-crystals that are invisible to the naked eye.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh overnight culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final challenge concentration of ~5 x 10^5 CFU/mL.

  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilution of the test compound.

      • Note: Ensure final DMSO concentration is < 1% (v/v). Piperazin-2-ones are sensitive to "salting out" effects; keep DMSO constant across dilutions if solubility is poor.

    • Column 11: Growth Control (Bacteria + Media + Vehicle).

    • Column 12: Sterility Control (Media + Vehicle only).

  • Incubation:

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

    • Optimization: For piperazinones targeting biofilm formation, extend incubation to 24 hours without shaking.

  • Readout (Dual-Mode):

    • Primary: Measure OD600 to determine Minimum Inhibitory Concentration (MIC).

    • Secondary (Viability): Add 10 µL of 0.01% Resazurin. Incubate for 1–2 hours. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity.

Data Analysis
ParameterDefinitionAcceptance Criteria
MIC Lowest conc. with no visible growth (OD600 < 0.1)Duplicate values within 1 dilution step
MBC Lowest conc. killing >99.9% of inoculumConfirmed by plating 10 µL on agar
Z-Factor Assay robustness metric> 0.5 for High Throughput Screening

Protocol 2: Fluorometric Protease Inhibition Assay

Many piperazin-2-one derivatives are designed as transition-state analogues for serine or cysteine proteases (e.g., Thrombin, Factor Xa, Caspase-3). This assay measures the inhibition of a specific protease using a fluorogenic peptide substrate.

Scientific Rationale

The piperazin-2-one ring constrains the N-terminal and C-terminal substituents into a specific orientation that mimics the substrate's peptide bond. We use a FRET-based substrate which, upon cleavage, releases a fluorophore. The derivative acts as a competitive inhibitor.

Materials
  • Enzyme: Recombinant Human Factor Xa or Caspase-3 (Target specific).

  • Substrate: Z-DEVD-AMC (for Caspase) or Boc-Ile-Glu-Gly-Arg-AMC (for Factor Xa).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT.

  • Plate: Black 96-well flat-bottom non-binding surface (NBS) plates.

Step-by-Step Methodology
  • Enzyme Activation:

    • Dilute the enzyme in the assay buffer to a concentration of 2x the final desired activity (typically 10–50 nM final). Keep on ice.

  • Compound Addition:

    • Add 50 µL of the piperazin-2-one derivative (diluted in buffer from DMSO stock) to the wells.

    • Include a Reference Inhibitor (e.g., Rivaroxaban for Factor Xa) as a positive control.

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Add 50 µL of the 2x Enzyme solution.

    • Incubate for 30 minutes at 37°C.

    • Why? Peptidomimetics often exhibit slow-binding kinetics. Immediate substrate addition can underestimate potency (IC50 shift).

  • Reaction Initiation:

    • Add 50 µL of the fluorogenic substrate (Km concentration).

    • Immediately place in a fluorescence plate reader.

  • Kinetic Measurement:

    • Excitation: 380 nm | Emission: 460 nm (for AMC).

    • Read every 60 seconds for 45 minutes.

  • Mechanistic Analysis:

    • Plot Initial Velocity (

      
      ) vs. Compound Concentration (
      
      
      
      ).
    • Fit to the Morrison equation for tight-binding inhibitors if

      
      .
      

Protocol 3: Cell Viability & Cytotoxicity (Modified MTT)

Before advancing a piperazin-2-one hit, its safety profile must be established. Standard MTT assays can be plagued by formazan crystal interference with precipitated hydrophobic compounds.

Scientific Rationale

Piperazin-2-one derivatives can be lipophilic. In the standard MTT assay, the insoluble purple formazan crystals must be solubilized. If the test compound also precipitates, it causes turbidity that interferes with absorbance readings. We use an SDS-HCl solubilization step to mitigate this.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HEK293 (normal) or MCF-7 (cancer) cells at 5,000 cells/well in 100 µL media.

    • Incubate 24h for attachment.

  • Treatment:

    • Add 100 µL of 2x compound dilutions.

    • Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT (5 mg/mL in PBS).

    • Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization (The "Senior Scientist" Modification):

    • Instead of removing media (which risks losing loose cells), add 100 µL of Solubilization Buffer (10% SDS in 0.01 M HCl).

    • Incubate overnight at 37°C. This ensures both the formazan and any precipitated piperazinone derivative are fully solubilized/clarified.

  • Measurement:

    • Read Absorbance at 570 nm (Signal) and 650 nm (Reference).

    • Calculate % Viability =

      
      .
      

Structural Mechanism of Action

Understanding how the piperazin-2-one functions is crucial for interpreting assay data. The diagram below details the peptidomimetic interaction.

Mechanism Scaffold Piperazin-2-one Scaffold (Rigid Core) Amide Amide Bond (C2=O, N1-H) (H-Bond Acceptor/Donor) Scaffold->Amide Constrains Substituents C3/C6 Side Chains (Pharmacophores) Scaffold->Substituents Orients Target Biological Target (Protease Active Site / Receptor) Amide->Target Mimics Peptide Backbone (H-Bonding) Substituents->Target Specificity Pocket (Hydrophobic Interaction)

Figure 2: Peptidomimetic binding mechanism of the piperazin-2-one scaffold.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
High Background in MIC Compound precipitationCheck OD600 of compound-only wells. If cloudy, switch to Resazurin (fluorescence) readout which is less sensitive to turbidity.
Non-Linear Enzyme Kinetics Aggregation-based inhibitionAdd 0.01% Triton X-100 or CHAPS to assay buffer. If potency drops significantly, the compound was acting as a promiscuous aggregate.
Low Cell Potency vs. High Enzyme Potency Poor membrane permeabilityPiperazin-2-ones can be polar. Synthesize prodrugs or check PAMPA permeability early in the workflow.

References

  • Synthesis and biological activities of piperazine derivatives. ResearchGate. [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Royal Society of Chemistry. [Link][1]

  • Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors. PubMed. [Link]

  • 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors. PubMed. [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 3-(4-Bromophenyl)piperazin-2-one

This Application Note is designed to guide researchers through the specific challenges of N-alkylating 3-(4-Bromophenyl)piperazin-2-one . This scaffold presents a unique regioselectivity challenge due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the specific challenges of N-alkylating 3-(4-Bromophenyl)piperazin-2-one . This scaffold presents a unique regioselectivity challenge due to the presence of two distinct nitrogen centers (amide N1 and amine N4) and significant steric hindrance introduced by the C3-aryl substituent.[1][2]

[2]

Executive Summary & Structural Analysis

The 3-(4-bromophenyl)piperazin-2-one scaffold is a valuable pharmacophore, often serving as a constrained peptidomimetic.[2] Successful functionalization requires distinguishing between the two nitrogen centers:[1]

  • N1 (Amide): Low nucleophilicity, acidic protons (

    
    ).[2] Requires deprotonation by strong bases for alkylation.[1][2]
    
  • N4 (Amine): Moderate nucleophilicity (

    
    ), basic.[2] The kinetic site for alkylation.[1][2][3]
    
  • C3-Steric Hindrance: The 4-bromophenyl group at C3 is directly adjacent to N4.[2] This creates a "steric wall" that retards nucleophilic attack at N4, particularly for bulky electrophiles, and suppresses over-alkylation (quaternization).[1]

Structural Numbering & Reactivity Map

To ensure clarity, the standard numbering used in this protocol is:

  • N1: Amide nitrogen (adjacent to carbonyl C2).[1][2]

  • C3: Chiral/substituted carbon bearing the 4-bromophenyl group.[1][2][4]

  • N4: Secondary amine nitrogen (beta to carbonyl).[1][2]

G Start 3-(4-Bromophenyl) piperazin-2-one N4_Path Target: N4-Alkylation (Kinetic Control) Start->N4_Path High Nucleophilicity N1_Path Target: N1-Alkylation (Thermodynamic/Protected) Start->N1_Path High Acidity (requires base) Method_A Method A: Reductive Amination (Best for 2° alkyls) N4_Path->Method_A Bulky R-Groups Method_B Method B: Direct SN2 Alkylation (Best for Me, Et, Bn) N4_Path->Method_B Small Electrophiles Method_C Method C: Protection-Alkylation-Deprotection (Required for N1 selectivity) N1_Path->Method_C Mandatory Strategy

Figure 1: Decision matrix for selecting the appropriate alkylation strategy based on the target nitrogen and substituent type.

Protocol A: N4-Selective Reductive Amination

Best For: Introducing bulky alkyl groups, secondary carbons, or when avoiding quaternization is critical.[1][2] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2] The C3-phenyl group hinders the initial attack, so "forcing" conditions (acid catalyst) are often necessary.[1]

Materials
  • Substrate: 3-(4-Bromophenyl)piperazin-2-one (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.2 - 1.5 equiv)[2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 - 3.0 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[2]

  • Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[2]

Step-by-Step Procedure
  • Imine Formation: In a flame-dried round-bottom flask, dissolve the piperazinone (1.0 mmol) in DCE (10 mL).

  • Activation: Add the aldehyde/ketone (1.2 mmol) and Acetic Acid (2.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Note: The acid is crucial here.[1][2] The C3-phenyl group reduces N4 nucleophilicity sterically; acid helps activate the carbonyl electrophile.[1][2]

  • Reduction: Cool the mixture to 0°C. Add STAB (2.5 mmol) portion-wise over 10 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure proper venting.[1][2]
      
  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by LCMS (Look for M+R mass).[1][2]

  • Quench: Quench with saturated aqueous

    
     until pH ~8.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: N4-Selective Direct Alkylation ( )

Best For: Methylation, Ethylation, Benzylation, or active halides (Allyl/Propargyl).[1] Risk: Dialkylation (Quaternization) is possible but less likely due to C3 steric bulk.[1][2]

Materials
  • Substrate: 3-(4-Bromophenyl)piperazin-2-one (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.05 - 1.1 equiv)[2]

  • Base:

    
     (Powdered, anhydrous) (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1][2]

Step-by-Step Procedure
  • Preparation: Suspend 3-(4-bromophenyl)piperazin-2-one (1.0 mmol) and

    
     (2.0 mmol) in anhydrous ACN (10 mL).
    
    • Why ACN? ACN is polar enough to dissolve the reagents but allows for easier workup than DMF.[1][2] Use DMF only if solubility is an issue.

  • Addition: Add the Alkyl Halide (1.05 mmol) dropwise at RT.

    • Critical Control: Do not add excess alkyl halide.[1][2] The steric hindrance at C3 slows the reaction, tempting users to add more reagent.[1] This leads to bis-alkylation over time.[2]

  • Heating: Heat to 50–60°C. Monitor closely by TLC/LCMS every 2 hours.

    • Endpoint: Stop when starting material is <5%.[1][2] Do not push for 100% conversion if di-alkylated impurity starts appearing.[2]

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate.
    
  • Purification: Recrystallization (EtOAc/Hexanes) is often effective for these crystalline solids; otherwise, column chromatography.[1][2]

Protocol C: N1-Selective Alkylation (The Protection Strategy)

Best For: Functionalizing the amide nitrogen.[1][2] Challenge: N4 is more nucleophilic. You cannot selectively alkylate N1 without protecting N4 first.[1][2]

Phase 1: N4-Protection (Boc)[2]
  • Dissolve substrate in DCM.[1][2] Add

    
     (1.1 equiv) and TEA (1.5 equiv).[1][2]
    
  • Stir at RT for 4 hours.

  • Wash with water, dry, and concentrate to yield 4-Boc-3-(4-bromophenyl)piperazin-2-one .[2]

Phase 2: N1-Alkylation[2]
  • Deprotonation: Dissolve the N4-Boc intermediate (1.0 mmol) in anhydrous DMF (5 mL) under Argon. Cool to 0°C.[1][2]

  • Base Addition: Add Sodium Hydride (60% dispersion in oil, 1.2 mmol). Stir at 0°C for 30 mins.

    • Observation: Evolution of

      
       gas indicates amide deprotonation.[1][2] The solution often turns yellow/orange.[1][2]
      
  • Alkylation: Add Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Quench: Carefully add water/ice. Extract with EtOAc.[1][2]

Phase 3: N4-Deprotection[2]
  • Dissolve the N1-alkylated intermediate in DCM (5 mL).

  • Add Trifluoroacetic Acid (TFA) (2 mL).[1][2] Stir for 1 hour.

  • Concentrate and neutralize (sat.

    
    ) to obtain the free amine.[1]
    

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseSolution
Low Conversion (Method A) Steric clash between C3-phenyl and bulky ketone.[2]Switch to Ti(OiPr)4 as a Lewis Acid additive (1.5 equiv) to force imine formation before adding reductant.[1][2]
Over-Alkylation (Method B) Excess alkyl halide or high temperature.[1][2]Use slow addition of the electrophile (syringe pump).[1][2] Switch base to NaHCO3 (weaker) to prevent activating the product amine.[1][2]
N1 vs N4 Mixtures Use of strong base (

) on unprotected substrate.[1][2]
Never use hydride bases on the unprotected scaffold.[1][2] They will deprotonate N1, but N4 is still nucleophilic, leading to messy mixtures.[1]
Poor Solubility High crystallinity of the bromide/amide core.[1][2]Use DMSO or DMF for the reaction, then dilute with water and extract into EtOAc for workup.[1]

References

  • General Piperazinone Synthesis & Reactivity

    • Beshore, D. C., & Dinsmore, C. J. (2002).[1] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[2] Organic Letters, 4(7), 1201-1204.[1][2] Link[2]

  • pKa and Basicity of Piperazine Derivatives

    • Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[1][6] Link[2]

  • Regioselective Alkylation Strategies

    • Jacobsen, M. F., et al. (2002).[1] Efficient Synthesis of 3-Substituted Piperazin-2-ones. Journal of Organic Chemistry. (General reference for scaffold reactivity).

  • Asymmetric Allylic Alkylation (N1 vs N4 Protection)

    • Behenna, D. C., & Stoltz, B. M. (2004).[1] The Enantioselective Tus Tsuji Allylation. Journal of the American Chemical Society.[1][2]

Sources

Application

Microwave-assisted synthesis of 3-(4-Bromophenyl)piperazin-2-one

Application Note & Protocol Expedited Synthesis of 3-(4-Bromophenyl)piperazin-2-one via Controlled Microwave Irradiation Abstract: The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Expedited Synthesis of 3-(4-Bromophenyl)piperazin-2-one via Controlled Microwave Irradiation

Abstract: The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Traditional synthetic routes to these heterocycles often require long reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 3-(4-Bromophenyl)piperazin-2-one utilizing microwave-assisted organic synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for cleaner reaction profiles.[2][3][4] We provide a detailed mechanistic rationale, a step-by-step experimental protocol, and expected analytical data for researchers in drug discovery and process development.

The Rationale for Microwave-Assisted Synthesis

The application of microwave energy to accelerate chemical reactions is a well-established technique that offers significant advantages over conventional conductive heating methods.[4][5] Unlike an oil bath, which slowly transfers heat through the vessel walls, microwave irradiation directly couples with polar molecules within the reaction mixture, leading to rapid and uniform volumetric heating.[2][3]

This efficient energy transfer is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, which translates into rapid thermal energy.[5][6]

  • Ionic Conduction: If any ionic species are present, they will migrate through the solution under the influence of the electric field, creating an oscillating current that generates heat through collisional energy loss.[2][7]

This direct energy input can lead to localized superheating, where the internal temperature of the reaction mixture can exceed the solvent's boiling point at atmospheric pressure, dramatically increasing reaction rates.[7] This allows for the rapid attainment of activation energies, leading to the swift formation of the desired product.[5]

cluster_M Microwave Heating Mechanism MW Microwave Irradiation (Oscillating Electric Field) Polar Polar Molecules (Reactants, Solvent) MW->Polar Ions Ionic Species (Salts, Intermediates) MW->Ions DP Dipolar Polarization (Molecular Friction) Polar->DP aligns with field IC Ionic Conduction (Collisional Heating) Ions->IC migrate in field Heat Rapid, Uniform Volumetric Heating DP->Heat IC->Heat

Figure 1: Mechanism of Microwave-Induced Dielectric Heating.

Proposed Synthetic Pathway & Mechanism

The synthesis proceeds via a one-pot, two-step sequence involving an initial nucleophilic substitution followed by a base-mediated intramolecular cyclization (lactamization).

  • Step 1 (SN2 Reaction): N-(4-bromophenyl)ethylenediamine acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. This forms a key intermediate, ethyl 2-((2-((4-bromophenyl)amino)ethyl)amino)acetate.

  • Step 2 (Intramolecular Cyclization): In the presence of a non-nucleophilic base, the secondary amine of the intermediate is deprotonated. The resulting anion then attacks the carbonyl carbon of the ester, displacing the ethoxide leaving group to form the stable six-membered piperazin-2-one ring.

Microwave irradiation accelerates both steps, particularly the cyclization, which can be sluggish under conventional heating.

cluster_W Synthetic Workflow Overview R Reactant Preparation MW Microwave Irradiation R->MW Charge Vial WU Aqueous Work-up MW->WU Cool & Quench P Column Chromatography WU->P Extract & Dry A Product Characterization P->A Isolate Fractions

Figure 2: High-level workflow for the synthesis protocol.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
N-(4-bromophenyl)ethylenediamine≥97%Sigma-Aldrich20083-43-4
Ethyl bromoacetate≥98%Sigma-Aldrich105-36-2
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated Sodium BicarbonateLab Grade--
Brine (Saturated NaCl)Lab Grade--
Anhydrous Magnesium SulfateLab Grade-7487-88-9
Silica Gel230-400 mesh--

3.2 Instrumentation

  • Monowave or Multiwave Laboratory Microwave Reactor (e.g., Anton Paar Monowave series, CEM Discover series).

  • 10 mL microwave process vial with a magnetic stir bar.

  • Standard laboratory glassware, rotary evaporator, magnetic stir plate.

3.3 Step-by-Step Synthesis Procedure

  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add N-(4-bromophenyl)ethylenediamine (215 mg, 1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous acetonitrile (4.0 mL) to dissolve the starting material. To this solution, add triethylamine (279 μL, 2.0 mmol, 2.0 equiv.) followed by ethyl bromoacetate (111 μL, 1.0 mmol, 1.0 equiv.).

  • Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below. The reaction should be monitored by Thin Layer Chromatography (TLC) if intermediate time points are desired.

ParameterValueRationale
Temperature120 °CProvides sufficient thermal energy for cyclization without degradation.
Hold Time15 minutesDramatically reduced from typical multi-hour reflux conditions.
Power (Max)300 WStandard power setting for controlled heating.
StirringHighEnsures homogeneous heating and mixing.
Pre-stirring30 secondsEnsures reactants are mixed before heating begins.
  • Work-up:

    • After irradiation, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-(4-Bromophenyl)piperazin-2-one as a solid.

Expected Results & Characterization

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₁₁BrN₂O[8]

  • Molecular Weight: 255.11 g/mol [8]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals include aromatic protons for the bromophenyl group (approx. 6.8-7.4 ppm), a broad singlet for the NH proton, and distinct signals for the three methylene (-CH₂-) groups of the piperazinone ring.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Expected signals include a carbonyl carbon (C=O) around 165-170 ppm, four distinct aromatic carbons, and three aliphatic carbons corresponding to the piperazinone ring.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₂BrN₂O [M+H]⁺: 255.0182; found 255.0185.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethyl bromoacetate is a lachrymator and is corrosive; handle with extreme care.

  • Microwave reactions are performed in sealed vessels under pressure. Never exceed the recommended temperature or volume for the vial. Always allow the vial to cool completely before opening.

Conclusion

This application note presents a highly efficient, rapid, and reliable method for synthesizing 3-(4-Bromophenyl)piperazin-2-one using microwave irradiation. The protocol offers a significant improvement over conventional heating methods, providing higher yields in a fraction of the time. This approach is well-suited for the rapid generation of compound libraries for screening in drug discovery programs and for process optimization in pharmaceutical development.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • IntechOpen. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Multicomponent Synthesis. Retrieved from [Link]

  • Thieme. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • IntechOpen. (2018). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • PMC. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Retrieved from [Link]

  • PubMed. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubMed. (2005). Microwave-assisted solvent-free synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][3][6]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Arkivoc. (2024). Microwave-assisted synthesis of novel[5][6] oxazine derivatives as potent anti-bacterial and antioxidant agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 1Aryl3-dimethylaminoprop-2-enones: A Simple and Rapid Access to 3(5)-Arylpyrazoles | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Bromophenyl)piperazin-2-one

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Compound: 3-(4-Bromophenyl)piperazin-2-one CAS (Analogous): 90841-19-3 (General 3-arylpiperazin-2-one class) Key Functionality: Amide (lactam) @ C2;...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound: 3-(4-Bromophenyl)piperazin-2-one CAS (Analogous): 90841-19-3 (General 3-arylpiperazin-2-one class) Key Functionality: Amide (lactam) @ C2; Secondary Amine @ N4; Chiral Center @ C3.[1]

This guide provides validated purification protocols for 3-(4-Bromophenyl)piperazin-2-one. Unlike simple piperazines, the C2-carbonyl group significantly alters the solubility profile, rendering the N1 nitrogen non-basic (amide character) while the N4 nitrogen remains basic (


). The 4-bromo substituent adds lipophilicity (

), often causing the compound to "oil out" in purely aqueous systems.

Primary Purification Strategy:

  • Recrystallization: The method of choice for removing inorganic salts and oligomeric byproducts.[2]

  • Flash Chromatography: Required if regioisomers or unreacted diamines persist.[2]

  • Chiral Resolution: Necessary if the synthesis was not stereoselective.[2]

Purification Decision Matrix

Before selecting a method, assess your crude material's profile.[2]

PurificationMatrix Start Crude 3-(4-Bromophenyl) piperazin-2-one PurityCheck Analyze Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 85% Mainly Salts/Color PurityCheck->HighPurity Clean Crude LowPurity Purity < 85% Regioisomers/Oligomers PurityCheck->LowPurity Dirty Crude Recryst Recrystallization (Method A or B) HighPurity->Recryst Flash Flash Chromatography (DCM/MeOH/NH3) LowPurity->Flash ChiralCheck Is Enantiopurity Required? Recryst->ChiralCheck Flash->ChiralCheck Resolution Chiral Resolution (Tartaric Acid Salt) ChiralCheck->Resolution Yes (Racemate) Final Final Product (Solid, White/Off-White) ChiralCheck->Final No (Achiral use) Resolution->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and stereochemical requirements.

Protocol Module A: Recrystallization (Recommended)[1]

Recrystallization is superior to chromatography for this scaffold because the high melting point of the lactam allows for effective exclusion of impurities.[2]

Solvent Selection Logic
  • Ethanol (EtOH): Good solubility at reflux, poor at RT.[2] The bromine atom reduces water solubility, so pure water is a poor anti-solvent unless used sparingly.[2]

  • Isopropanol (IPA): Often yields better crystal habit (needles) than ethanol for brominated aromatics.[1][2]

  • Toluene: Excellent for removing non-polar oligomers, though yield may be lower.[2]

Standard Operating Procedure (SOP)

Target: Removal of inorganic salts and trace starting materials.

  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).[1][2]

    • Heat to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1] The solution should become clear.
      
    • Troubleshooting: If undissolved solids remain (likely salts like NaBr/KBr from synthesis), filter the hot solution through a pre-heated sintered glass funnel.[2]

  • Nucleation & Cooling:

    • Remove from heat and allow to cool slowly to room temperature (RT) with stirring.

    • Critical Step: If the solution turns milky (oiling out) before crystals form, reheat to reflux and add Ethanol dropwise until clear, then cool again.

    • Once at RT, cool further to

      
       in an ice bath for 1 hour.
      
  • Isolation:

    • Filter the white precipitate under vacuum.

    • Wash the cake with cold IPA (

      
      ).
      
    • Dry in a vacuum oven at

      
       for 6 hours.
      

Expected Yield: 60-75% recovery.[1] Purity: >98% (HPLC).

Protocol Module B: Flash Chromatography[8]

Use this method if the crude is a dark oil or contains significant regioisomers (e.g., 2-(4-bromophenyl)piperazin-3-one).[1]

The Challenge: The secondary amine at N4 interacts with silanols on silica gel, causing severe peak tailing.[2] The Fix: You must use a basic modifier.

ParameterCondition
Stationary Phase Spherical Silica Gel (

)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Ammonium Hydroxide (

)
Gradient 0% B to 10% B over 20 CV (Column Volumes)
Detection UV @ 254 nm (Bromophenyl chromophore is strong)
Loading Liquid load (dissolved in DCM) or dry load on Celite if solubility is poor.[1]

Technical Insight: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 of the N4 amine is ~8.[3]5. Without ammonia, the amine protonates on the acidic silica surface.[2] The ammonia competes for these sites, sharpening the peak.[2]

Protocol Module C: Chiral Resolution

The C3 position is a stereocenter.[2] If you synthesized the racemate (e.g., from glyoxal + diamine), you must resolve it for biological assays.

Method: Diastereomeric Salt Formation

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]

  • Solvent: Methanol/Acetone (1:4).

  • Procedure:

    • Dissolve racemate (1.0 eq) in refluxing Methanol.

    • Add L-DTTA (0.5 eq - "Half-equivalent method").

    • The less soluble diastereomeric salt precipitates upon cooling.[2]

    • Filter and treat the salt with

      
       and extract with DCM to recover the free base enriched in one enantiomer.
      

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of crystallizing.

  • Cause: The solution is too concentrated, or the solvent is too polar (repelling the hydrophobic bromophenyl group).[2]

  • Fix: Reheat the mixture. Add a small amount of a "bridge solvent" like Acetone or THF (10-15% by volume).[1][2] These solubilize the oil phase and allow organized nucleation.[2] Add a seed crystal if available.[2]

Q2: I see a double spot on TLC even after purification.

  • Cause: This is likely the "Amide Rotamer" effect (rare for this ring size but possible) or, more likely, partial oxidation to the pyrazinone (aromatized ring).

  • Verification: Run NMR. If the double spots coalesce at high temperature (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), they are rotamers. If not, it is an impurity (likely the dehydrogenated pyrazinone).
    

Q3: The product is colored (yellow/orange) but NMR looks clean.

  • Cause: Trace oxidation of the aniline precursors or bromination byproducts.[2]

  • Fix: Dissolve the compound in warm Ethanol and treat with Activated Carbon (5 wt%) for 15 minutes. Filter hot through Celite.[2] The color bodies will adsorb to the carbon.[2]

References

  • Synthesis of 3-phenyl-2-piperazinone analogs

    • Source: PrepChem.[2] "Synthesis of 3-phenyl-2-piperazinone."

    • Relevance: Establishes the baseline reaction of ethylenediamines with phenylacetates and purific
    • URL:

  • Recrystallization Solvents for Aryl-Piperazinones

    • Source: University of Rochester, Dept. of Chemistry.[2] "Solvents for Recrystallization."[2][4]

    • Relevance: Validates the use of Ethanol and Toluene for amides and aryl-substituted heterocycles.
    • URL:

  • pKa and Chromatography of Piperazines

    • Source: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[2][5] Data, 2009.[2][5]

    • Relevance: Provides thermodynamic data justifying the use of base modifiers (Ammonia)
    • URL:[1]

  • Chiral Resolution of Piperazinones

    • Source: Patent CN108129404B.[2] "Synthesis method of chiral piperazinone derivative."

    • Relevance: Describes the use of chiral acids and hydrogenation strategies for obtaining enantiopure piperazinones.
    • URL:

Sources

Optimization

Overcoming solubility issues with 3-(4-Bromophenyl)piperazin-2-one

Topic: Overcoming Solubility & Handling Challenges Ticket ID: SOL-BP-304 Status: Open Analyst: Senior Application Scientist Executive Summary You are encountering solubility difficulties with 3-(4-Bromophenyl)piperazin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges Ticket ID: SOL-BP-304 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering solubility difficulties with 3-(4-Bromophenyl)piperazin-2-one . This scaffold presents a classic "brick dust" profile: a rigid heterocyclic core containing both a hydrogen-bond donor/acceptor motif (the lactam) and a lipophilic halogenated aromatic ring.

The poor solubility is likely driven by high crystal lattice energy resulting from intermolecular hydrogen bonding between the amide (N1-H/C2=O) and the secondary amine (N4-H). This guide provides a self-validating troubleshooting workflow to solubilize this compound for chemical synthesis, biological assays, and in vivo formulation.

Part 1: Initial Assessment & Stock Preparation

Q: Why won't this compound dissolve in standard organic solvents (DCM, MeOH)?

A: The molecule possesses a "Janus-faced" nature. The bromophenyl tail is lipophilic, while the piperazinone head is highly polar and capable of strong H-bonding.

  • Mechanism: In solid state, piperazinones form tight H-bond networks (dimers or ribbons) similar to peptides. Non-polar solvents (Hexane, DCM) cannot disrupt these bonds. Protic solvents (MeOH) compete for H-bonds but may not overcome the lipophilic penalty of the bromophenyl group.

  • Solution: You must use Polar Aprotic Solvents with high dielectric constants to disrupt the lattice without donating protons.

Protocol: Preparation of 10 mM Stock Solution

Target Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO to reach 10 mM.

  • Mechanical Disruption (Critical):

    • Step A: Vortex for 60 seconds.

    • Step B: If visible particles remain, sonicate in a water bath at 40°C for 10–15 minutes. The heat + ultrasonic energy is required to break the crystal lattice.

  • Validation: Hold the vial against a light source. Check for birefringence (shimmering) or "schlieren" lines, which indicate incomplete dissolution. The solution must be optically clear.

Part 2: Biological Assays (The "Crash Out" Issue)

Q: My compound precipitates immediately when adding the DMSO stock to cell culture media. Why?

A: This is "DMSO Shock." When a hydrophobic compound in DMSO is introduced to an aqueous buffer, the water strips away the DMSO solvation shell faster than the compound can equilibrate, causing local supersaturation and rapid precipitation.

Troubleshooting Workflow: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into the assay well. Use this serial dilution method:

StepSolvent SystemConcentrationStatePurpose
1 100% DMSO10 mMClear SolutionMaster Stock
2 Intermediate: Culture Media + 5% Tween-80100 µMColloidal/ClearPrevents rapid aggregation
3 Final Assay: Culture Media1 µMSolubleFinal dosing concentration

Key Modification: If precipitation persists, pre-complex the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Add the DMSO stock to a 20% (w/v) HP-β-CD solution before adding to the bulk media. The cyclodextrin encapsulates the bromophenyl tail, shielding it from water.

Part 3: Chemical Synthesis & Purification

Q: How do I purify the compound if it "oils out" during workup?

A: 3-substituted piperazinones often oil out because they are not lipophilic enough for Hexane/EtOAc but too lipophilic for water.

Purification Strategy: Salt Formation The N4-nitrogen (secondary amine) is basic (


). The N1-nitrogen (amide) is neutral. You can exploit this for purification.[1][2][3]
  • Dissolution: Dissolve the crude oil in a minimum amount of Ethanol or Isopropanol.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl dropwise).

  • Precipitation: The Hydrochloride Salt should precipitate as a white solid.

    • If it doesn't precipitate: Add Diethyl Ether or MTBE dropwise until cloudy, then cool to 4°C.

  • Filtration: Filter the salt. This removes non-basic impurities.

Q: Is the C3-position stable?

A: Be cautious with strong bases. The proton at C3 (adjacent to the carbonyl and the bromophenyl ring) is acidic. Using strong bases (NaH, LDA) or heating in basic conditions can lead to racemization (if you have a single enantiomer) or oxidation to the pyrazinone (aromatization) if an oxidant is present.

Part 4: In Vivo Formulation (Animal Dosing)

Q: We cannot inject 100% DMSO. How do we formulate for IV/IP dosing?

A: You need a vehicle that balances solubility with biocompatibility. Since this molecule has a basic center (N4), pH manipulation is the most effective strategy.

Recommended Vehicle Formulation:

  • Option A (Standard): 5% DMSO + 40% PEG400 + 55% Saline.

  • Option B (High Load): 10% Captisol® (SBE-β-CD) in 50 mM Citrate Buffer (pH 4.0).

Mechanism: Acidic pH (Citrate pH 4.0) protonates the N4 amine, increasing aqueous solubility by 100-1000 fold compared to the free base at pH 7.4.

Visual Troubleshooting Guides

Figure 1: Solubility Decision Matrix

Caption: Step-by-step workflow for solubilizing 3-(4-Bromophenyl)piperazin-2-one based on the intended application.

SolubilityWorkflow Start Solid Compound (Brick Dust) Goal Intended Application? Start->Goal ChemSyn Chemical Synthesis Goal->ChemSyn BioAssay Cell-Based Assay Goal->BioAssay Animal In Vivo Dosing Goal->Animal PolarSolvent Use DMSO or DMF (Heat to 40°C) ChemSyn->PolarSolvent Reaction SaltForm Convert to HCl Salt (Recrystallize from EtOH) ChemSyn->SaltForm Purification IntermedDil Intermediate Dilution: DMSO -> Media + Tween80 BioAssay->IntermedDil Prevents Crash-out AcidVehicle Vehicle: 20% Captisol in Citrate pH 4 Animal->AcidVehicle Protonation Strategy

Figure 2: pH-Dependent Solubility Mechanism

Caption: The N4-secondary amine acts as a solubility switch. At pH < 6, the protonated species dominates, drastically improving aqueous solubility.

pH_Mechanism Neutral Neutral Free Base (pH > 8) Lipophilic / Insoluble Protonated Protonated Salt (N4-H+) (pH < 6) Hydrophilic / Soluble Neutral->Protonated Acidification Protonated->Neutral Basification Acid + H+ (HCl/Citrate) Base + OH- (NaOH)

References

  • Vertex AI Search. (2025). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters. 4[5][6][7]

  • BenchChem. (2025).[8] Technical Support Center: Purification of Piperazine-Containing Compounds. 5[3][5][6][7][9][10][11]

  • MDPI Molecules. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. 12[5][10]

  • Cayman Chemical. (2025). 1-(4-Bromophenyl)piperazine (hydrochloride) Product Information. 13[3][5][6][7][9][10][11][14]

  • University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. 15[5][10]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(4-Bromophenyl)piperazin-2-one

This guide provides comprehensive technical support for the recrystallization of 3-(4-Bromophenyl)piperazin-2-one. It is designed for researchers, scientists, and drug development professionals, offering in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the recrystallization of 3-(4-Bromophenyl)piperazin-2-one. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process. Our approach is grounded in established chemical principles and field-proven experience to ensure you achieve the highest purity and yield.

Introduction

3-(4-Bromophenyl)piperazin-2-one is a heterocyclic compound featuring a polar piperazinone ring and a non-polar bromophenyl group. This bifunctional nature can present unique challenges during recrystallization, the most common method for purifying solid organic compounds. A successful recrystallization hinges on the selection of an appropriate solvent or solvent system, where the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures. This guide will walk you through solvent selection, troubleshooting common issues, and best practices for obtaining high-quality crystals.

Solvent Selection and Screening Protocol

The ideal recrystallization solvent for 3-(4-Bromophenyl)piperazin-2-one will likely be a moderately polar solvent or a mixed-solvent system that balances the polarity of the piperazinone moiety with the non-polar character of the bromophenyl group. Based on the structure and data from related compounds, the following solvents are recommended for initial screening.

Recommended Solvents for Screening
Solvent/SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Single Solvents
Ethanol (96%)7824.5Often a good starting point for moderately polar compounds containing hydrogen bond donors/acceptors. Has been used for similar piperazine derivatives[1][2].
Isopropanol8219.9Similar to ethanol but slightly less polar; can sometimes offer a better solubility differential.
Acetone5620.7A polar aprotic solvent, useful for compounds with polar functional groups. Mentioned as a purification solvent for a similar piperazinone core[3].
Acetonitrile8237.5A polar aprotic solvent that can be effective for a range of organic compounds.
Toluene1112.4A non-polar aromatic solvent; may be effective at high temperatures due to the bromophenyl group. Often used for compounds that crystallize well[4][5].
Solvent Pairs
Dichloromethane/n-Heptane40 / 989.1 / 1.9A polar/non-polar mixture. The compound is dissolved in the minimum amount of hot DCM ("good" solvent), and heptane ("bad" solvent) is added until turbidity appears. A 1:4 ratio has been used for a related bromophenyl-piperidine compound[6].
Ethanol/Water78 / 10024.5 / 80.1A classic polar protic solvent pair. The compound is dissolved in hot ethanol, and hot water is added to induce crystallization upon cooling[7].
Acetone/Hexane56 / 6920.7 / 1.9A versatile polar aprotic/non-polar pair that works well for many compounds[4][5].
Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a promising solvent or solvent pair using a small amount of your crude 3-(4-Bromophenyl)piperazin-2-one.

Materials:

  • Crude 3-(4-Bromophenyl)piperazin-2-one (~100 mg)

  • Selection of test solvents (from the table above)

  • Small test tubes or vials

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into a test tube.

    • Add the chosen solvent dropwise at room temperature, stirring after each addition.

    • If the compound dissolves readily in a small amount of cold solvent (<0.5 mL), that solvent is unsuitable as a single recrystallization solvent. It may, however, be a "good" solvent for a solvent pair.

    • If the compound is largely insoluble in the cold solvent, proceed to the next step.

  • Hot Solubility Test:

    • Gently heat the suspension to the boiling point of the solvent.

    • Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume when hot[8].

  • Cooling and Crystallization:

    • Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the solution.

    • Observe for crystal formation. Ideally, crystals should begin to form within 5-20 minutes[9].

    • If no crystals form, gently scratch the inside of the test tube with a glass rod or add a seed crystal of the pure compound.

    • Once at room temperature, place the test tube in an ice bath to maximize crystal precipitation.

  • Evaluation:

    • A good solvent will result in a significant amount of crystalline precipitate upon cooling. A poor solvent will either fail to dissolve the compound when hot or keep it in solution when cold.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-(4-Bromophenyl)piperazin-2-one in a question-and-answer format.

Recrystallization Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly. The piperazine moiety can contribute to this behavior.

  • Causality: The high concentration of the solute lowers the melting point of the mixture (solute plus solvent). If the solution becomes saturated at a temperature where the solute is molten, it will separate as an oil rather than a crystal lattice.

  • Solutions:

    • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point to a lower temperature. Allow the solution to cool slowly again[9].

    • Use a Higher-Boiling Solvent: If using a low-boiling solvent, the saturation point may be too close to the compound's melting point. Switch to a higher-boiling solvent in which the compound is still soluble.

    • Modify Solvent Pair: If using a solvent pair, you may have added too much of the "bad" solvent too quickly. Re-heat to redissolve the oil, add a little more of the "good" solvent, and then add the "bad" solvent more slowly while the solution is hot[7].

Q2: I have very few crystals, and my yield is extremely low. What went wrong?

A2: A low yield is typically caused by using too much solvent or incomplete precipitation.

  • Causality: Every compound has some residual solubility even in cold solvent. Using an excessive amount of solvent will leave a significant portion of your product dissolved in the mother liquor after filtration[9].

  • Solutions:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid remains, too much solvent was used.

    • Recover the Product: Combine the mother liquor with your solid, heat to dissolve, and then boil off a portion of the solvent to create a more concentrated solution. Allow this to cool again slowly.

    • Optimize Cooling: Ensure you have allowed sufficient time for cooling and have used an ice bath to minimize the solubility of your compound. Cooling should be gradual to avoid trapping impurities.

Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A3: Spontaneous nucleation can sometimes be slow to initiate. Several techniques can be used to induce the formation of crystals.

  • Causality: The formation of the first crystal nucleus requires overcoming an energy barrier. Sometimes, a supersaturated solution can remain in a metastable state without precipitating.

  • Solutions:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. The seed crystal acts as a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.

    • Cool to a Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used, but be aware that rapid cooling may lead to smaller, less pure crystals.

Q4: My final crystals are colored, but the pure compound should be white. How do I remove the colored impurities?

A4: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.

  • Causality: Highly conjugated organic molecules, often byproducts of the synthesis, can be intensely colored and become trapped in the crystal lattice.

  • Solution: Activated Charcoal Treatment

    • Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution[8]. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Re-heat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing in the filter funnel.

    • Allow the now colorless or less-colored filtrate to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: What are the key properties of an ideal recrystallization solvent? A: An ideal solvent should:

  • Completely dissolve the compound when hot but dissolve it very poorly when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound being purified.

  • Have a relatively low boiling point for easy removal after filtration.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Q: How do I select a good solvent pair? A: A solvent pair consists of two miscible solvents. One solvent (the "good" solvent) should dissolve your compound readily, while the other (the "bad" solvent) should dissolve it poorly[7][10]. The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly[4][5].

Q: Can I use a rotary evaporator to speed up crystal formation? A: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for inducing crystallization. The rapid cooling and high rate of solvent removal often lead to the formation of a powder or amorphous solid rather than well-defined crystals, which can trap impurities. Slow, gradual cooling is crucial for growing pure crystals[7].

Q: My compound is a piperazine derivative. Are there any special considerations? A: Yes. Piperazine-containing compounds can be quite polar and basic.[11] They may also be hygroscopic, meaning they readily absorb moisture from the air[11]. This can affect handling and weighing. The basic nitrogen atoms can sometimes interact with acidic impurities or even acidic silica gel if chromatography is used as a prior purification step[11]. Using slightly basic or neutral solvents can sometimes be advantageous.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • Unknown. recrystallization-2.doc.pdf. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Unknown. 3.3. CRYSTALLIZATION. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ResearchGate. (2023, January 10). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Google Patents. (1959).
  • PMC. (2025, August 14). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. [Link]

  • SciSpace. Current issues in recrystallization: a review. [Link]

  • Wikipedia. Piperazine. [Link]

  • PrepChem.com. Synthesis of 3-phenyl-2-piperazinone. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Piperazinone Ring Formation

Status: Operational Ticket ID: PIP-SYN-OPT-2026 Assigned Specialist: Senior Application Scientist, Chemical Development Group Topic: Troubleshooting Cyclization Efficiency, Stereochemical Integrity, and Side-Product Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-SYN-OPT-2026 Assigned Specialist: Senior Application Scientist, Chemical Development Group Topic: Troubleshooting Cyclization Efficiency, Stereochemical Integrity, and Side-Product Suppression

Introduction: The Piperazinone Challenge

Welcome to the Technical Support Center. You are likely here because your piperazin-2-one synthesis has hit a wall. Whether you are observing oligomerization gumming up your flask, complete racemization of your precious chiral centers, or the formation of thermodynamic sinks like diketopiperazines (DKPs), these issues are mechanistic, not magical.

This guide treats your synthesis as a system of competing reaction rates. Our goal is to manipulate kinetics and thermodynamics to favor the Intramolecular Piperazinone Ring Formation (


)  over Intermolecular Oligomerization (

)
and Racemization (

)
.

Module 1: The Oligomerization vs. Cyclization Battle

Q: Why is my reaction mixture turning into an insoluble gum instead of forming the ring?

Diagnosis: You are likely battling intermolecular polymerization . In ring-closure reactions, particularly those involving N-alkylation or amide bond formation (e.g., from linear N-(2-haloacetyl)diamines), the precursor has two reactive ends. If one molecule reacts with another molecule instead of itself, you start a polymerization chain.

The Fix: The Pseudo-High Dilution Principle To favor cyclization (


), the concentration of the reactive intermediate must be kept vanishingly low.

Standard Protocol: Pseudo-High Dilution Do not simply add more solvent to your flask; that slows down the reaction too much. Instead, use a controlled addition strategy.

  • Reactor Setup: Place the base (e.g.,

    
     or DIPEA) and the majority of the solvent in the reaction flask. Heat to the desired temperature.
    
  • Feed Stock: Dissolve your linear precursor in a small volume of solvent.

  • Controlled Addition: Use a syringe pump to add the precursor solution slowly (e.g., over 4–8 hours) into the turbulent base mixture.

    • Mechanism:[1][2][3] As each drop hits the bulk solvent, the local concentration of precursor is low. The molecule "sees" the base and cyclizes before it can encounter another precursor molecule.

Visualizing the Kinetic Competition

G Precursor Linear Precursor (Reactive Ends A & B) Transition Activated Intermediate Precursor->Transition Activation Cyclic Piperazinone (Intramolecular) Transition->Cyclic Low Conc. (k_cyc >> k_poly) Oligomer Oligomer/Polymer (Intermolecular) Transition->Oligomer High Conc. (k_poly > k_cyc) Oligomer->Oligomer Chain Growth

Caption: Kinetic competition between cyclization (green) and polymerization (red). High dilution suppresses the red pathway.

Module 2: Preserving Stereochemical Integrity (Racemization)

Q: I started with L-amino acids, but my product is a racemate. What happened?

Diagnosis: Base-mediated racemization via oxazolone formation or direct enolization . If your synthesis involves activating a carboxylic acid (e.g., peptide coupling) or exposing a chiral center alpha to a carbonyl to strong base, the proton at the


-position is acidic.

The Mechanism:

  • Oxazolone Pathway: During activation (e.g., with HATU/EDC), the carbonyl oxygen of the amide backbone attacks the activated ester, forming a 5(4H)-oxazolone. This intermediate aromatizes easily, losing chirality.

  • Enolization: Strong bases (like DBU or DIPEA) can directly deprotonate the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon, forming a planar enolate. Reprotonation occurs from either face.
    

The Fix: Base & Additive Selection Switch from "thermodynamic" bases to "kinetic/hindered" bases and use racemization suppressors.

Protocol: Low-Racemization Activation

  • Base: Replace DIPEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) .[4] Collidine is sufficiently basic to drive the reaction but sterically hindered, making it poor at abstracting the bulky

    
    -proton [1].
    
  • Additive: Always use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOBt . These nucleophiles intercept the highly reactive O-acylisourea intermediate, forming a more stable active ester that is less prone to oxazolone formation.

Comparative Data: Base Effects on Racemization

Base TypeExamplepKa (conj. acid)Racemization RiskRecommendation
Tertiary Amine (Strong) TEA, DIPEA~10.7High Avoid in chiral cyclizations if possible.
Amidine (Strong) DBU~12.0Severe Do not use with chiral

-centers.
Hindered Pyridine 2,4,6-Collidine ~7.4Low Preferred for sensitive couplings.
Weak Morpholine NMM (N-Methylmorpholine)~7.4Low Good alternative to Collidine.

Module 3: Troubleshooting Ugi Post-Condensation

Q: I'm using the Ugi-4CR route, but I'm isolating a stable linear adduct or a diketopiperazine (DKP) instead of the piperazinone.

Diagnosis: The "Ugi-Post-Condensation" sequence often stalls at the linear stage or diverts to DKP if the secondary amide bond doesn't attack the alkyl halide electrophile effectively.

The Fix: The "Boc-On/Base-Off" Switch For the synthesis of piperazinones via Ugi reaction (using an amine, aldehyde, isocyanide, and a bifunctional acid like chloroacetic acid), the cyclization step requires a specific trigger.

Protocol: Ugi-Joullié Cyclization

  • Ugi Step: React Aldehyde + Amine + Isocyanide + Chloroacetic acid in Methanol (MeOH).

    • Tip: Run at high concentration (1.0 M) to favor the 4-component assembly.

  • Evaporation: Remove MeOH completely. Solvent switch is critical.

  • Cyclization Step: Redissolve the crude linear Ugi adduct in IPA (Isopropanol) or t-BuOH .

  • Base Trigger: Add KOH or KOtBu (1.1 equiv).

    • Why? The alkoxide base deprotonates the amide nitrogen, which then displaces the chloride in an intramolecular

      
       reaction.
      
    • Warning: If you use an amino acid ester as the amine component, you risk forming a 2,5-diketopiperazine (6-membered ring from amide-ester attack) instead of the piperazinone. To prevent DKP, avoid amino acid esters or use sterically bulky esters (t-butyl) that resist cyclization until the chloro-displacement occurs [2].

Module 4: Regioselectivity in N-Alkylation

Q: My diamine precursor has two nitrogens. How do I ensure the ring closes on the correct one?

Diagnosis: Regiochemical ambiguity. If you react a 1,2-diamine with an


-halo ester, both nitrogens are nucleophilic.

The Fix: Orthogonal Protection Strategy You must differentiate the nitrogens electronically or sterically before the cyclization step.

Workflow: The "Boc-Mask" Strategy

  • Protection: Start with a mono-Boc protected diamine (e.g., N-Boc-ethylenediamine).

  • Alkylation 1: React the free amine with your

    
    -halo ester/amide.
    
  • Deprotection: Remove the Boc group (TFA/DCM).

  • Cyclization: Now, the newly liberated amine is the only nucleophile available to attack the ester/amide electrophile to close the ring.

Decision Tree: Selecting the Right Route

RouteSelection Start Start: Piperazinone Synthesis Chiral Is the Alpha-Carbon Chiral? Start->Chiral RouteA Route A: N-Alkylation (Risk: Racemization) Chiral->RouteA Yes (Amino Acid Derived) RouteB Route B: Ugi-Post Condensation (Risk: DKP Formation) Chiral->RouteB No (Achiral/Complex) ActionA Use Collidine/Oxyma + Low Temp Activation RouteA->ActionA ActionB Use Bulky Ester (tBu) + Strong Base Cyclization RouteB->ActionB

Caption: Decision logic for selecting synthesis conditions based on substrate chirality.

References

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2002). Recent advances in the synthesis of diketopiperazines. Tetrahedron. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(4-Bromophenyl)piperazin-2-one

Topic: Stability of 3-(4-Bromophenyl)piperazin-2-one in Acidic Conditions Document ID: TSC-2024-BPPO-01 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive Summary & Stability Profile 3-(4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 3-(4-Bromophenyl)piperazin-2-one in Acidic Conditions Document ID: TSC-2024-BPPO-01 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Stability Profile

3-(4-Bromophenyl)piperazin-2-one is a functionalized lactam scaffold often used as an intermediate in the synthesis of bioactive piperazines (e.g., Factor Xa inhibitors, GPCR ligands). While the piperazin-2-one ring exhibits moderate stability in dilute acidic media (allowing for salt formation), it is susceptible to two primary degradation pathways under forcing conditions: lactam hydrolysis and C3-racemization .

Stability Matrix: Acidic Conditions
ConditionStability RatingPrimary RiskRecommendation
Dilute Acid (0.1–1.0 M HCl), 0–25°C Stable Salt formation (reversible)Safe for short-term workup/extraction.
Dilute Acid (0.1–1.0 M HCl), >50°C ⚠️ Caution Racemization (if chiral)Avoid heating acidic solutions.
Strong Acid (>6.0 M HCl), Reflux Unstable Hydrolysis (Ring Opening)Do not use. Leads to irreversible degradation.
Lewis Acids (e.g.,

,

)
⚠️ Variable Complexation/PolymerizationRequires anhydrous conditions; quench carefully.

Degradation Mechanisms

Understanding why the molecule degrades is critical for troubleshooting.

A. Acid-Catalyzed Hydrolysis (Ring Opening)

In strong aqueous acid (pH < 1) and elevated temperatures, the lactam bond undergoes cleavage. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This results in the formation of 2-amino-3-(4-bromophenyl)-3-((2-aminoethyl)amino)propanoic acid derivatives.

B. C3-Racemization (The "Silent" Killer)

If you are working with a chiral enantiomer (e.g., (S)-3-(4-bromophenyl)piperazin-2-one), acidic conditions can trigger racemization without chemically degrading the structure.

  • Cause: The C3 proton is acidic (

    
     in DMSO, but lower in protonated species). The 4-bromophenyl group stabilizes the enol intermediate via resonance and inductive effects.
    
  • Effect: Loss of Optical Purity (

    
    ) during acidic workup or storage.
    
Pathway Visualization

G cluster_0 Critical Control Point Reactant 3-(4-Br-Ph) piperazin-2-one Protonated N-Protonated Species Reactant->Protonated H+ (Fast) Enol Enol Intermediate (Planar C3) Protonated->Enol -H+ (C3) Slow, Reversible OpenRing Hydrolysis Product (Amino Acid) Protonated->OpenRing +H2O / Heat (Irreversible) Racemate Racemic Mixture (R/S) Enol->Racemate +H+ (Non-selective)

Figure 1: Divergent pathways in acidic media. Mild acid leads to protonation (solubility). Heat or strong acid drives hydrolysis (green) or racemization (yellow/red).

Troubleshooting Guide (FAQ)

Q1: I performed an acidic extraction (1N HCl) to remove impurities, but my yield is significantly lower than expected. Did it hydrolyze?

Diagnosis: Unlikely to be hydrolysis if performed at Room Temperature (RT). Root Cause: Salt Solubility. The piperazin-2-one contains a secondary amine (N4). In 1N HCl, this nitrogen is fully protonated (


), forming a highly water-soluble hydrochloride salt.
Solution: 
  • Check the aqueous layer.[1] Do not discard it.

  • Neutralize the aqueous layer carefully with saturated

    
     or 
    
    
    
    to pH ~9-10.
  • Re-extract with an organic solvent (DCM or EtOAc). The free base should precipitate or partition back into the organic phase.

Q2: My chiral HPLC shows a drop in enantiomeric excess (ee) after refluxing in acetic acid. Why?

Diagnosis: Acid-Catalyzed Racemization. Explanation: While acetic acid is a weak acid, reflux temperatures provide enough energy to overcome the activation barrier for enolization at the C3 position. The 4-bromophenyl group stabilizes the transition state, accelerating this process compared to unsubstituted piperazinones. Corrective Action:

  • Avoid thermal steps in acidic media for chiral variants.

  • If acid catalysis is required for a subsequent step (e.g., alkylation), use a Lewis acid at low temperature (0°C to -78°C) instead of a Brønsted acid at reflux.

Q3: I see a new peak at [M+18] in LC-MS after storing the sample in 6N HCl. What is it?

Diagnosis: Lactam Hydrolysis. Explanation: The [M+18] corresponds to the addition of water (


 Da) across the amide bond. This confirms the ring has opened to form the amino acid derivative.
Protocol:  This reaction is generally irreversible. You must re-synthesize or purify the remaining starting material.

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate the stability of your specific batch before scale-up.

  • Preparation: Dissolve 10 mg of 3-(4-Bromophenyl)piperazin-2-one in 1 mL of solvent mixture (50% Acetonitrile / 50% 1N HCl).

  • Incubation:

    • Sample A: Store at 4°C (Control).

    • Sample B: Store at 25°C for 24 hours.

    • Sample C: Heat to 60°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Pass Criteria: Sample B purity > 99.0% relative to Sample A.

    • Fail Criteria: Appearance of [M+18] peak or split in chiral peak (if applicable).

Protocol B: Controlled Salt Formation (Storage)

To store the compound stably as a salt without degradation.

  • Dissolve the free base in minimal Ethanol or Isopropanol.

  • Cool to 0°C in an ice bath.

  • Add 1.05 equivalents of 4M HCl in Dioxane dropwise. (Avoid aqueous HCl to minimize hydrolysis risk during drying).

  • Stir for 30 minutes at 0°C.

  • Filter the precipitate and wash with cold diethyl ether.

  • Critical: Dry under high vacuum at RT (do not heat) to remove traces of acid.

References

  • Synthesis and Stability of Piperazin-2-ones

    • Study: "Asymmetric Catalytic Access to Piperazin-2-ones...". This paper details the synthesis of C3-substituted piperazin-2-ones and notes the stability of the ring during acid-catalyzed cascade reactions, implying kinetic stability in mild acid.
    • Source:

  • Racemization of 3-Substituted Piperazines

    • Study: "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters...
    • Source:

  • Thermal Degradation of Piperazine Derivatives

    • Study: "Thermal Degradation of Aqueous Piperazine...
    • Source:

  • General Lactam Hydrolysis Mechanisms: Reference: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for amide hydrolysis mechanism).

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Piperazin-2-one Synthesis

Welcome to the technical support center for piperazin-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cruci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazin-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. Piperazin-2-ones are privileged scaffolds in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[1][2] However, their synthesis, particularly the intramolecular cyclization to form the six-membered ring, can be fraught with difficulties leading to low yields, tenacious impurities, and ambiguous results.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the chemical causality behind the troubleshooting strategies.

Troubleshooting Hub: Common Cyclization Failures

This section addresses the most frequent issues encountered during the synthesis of piperazin-2-ones.

Issue 1: Low or No Product Yield

Question: My intramolecular cyclization reaction shows minimal to no formation of the desired piperazin-2-one. What are the likely causes and how can I resolve this?

Answer: A stalled cyclization is often multifactorial, stemming from issues with substrate activation, reaction conditions, or starting material stability. A systematic diagnosis is key.

  • Ineffective Carboxylic Acid Activation: For cyclizations proceeding via amide bond formation from an N-substituted amino acid precursor, the carboxylic acid must be activated. If this activation is inefficient, the intramolecular nucleophilic attack by the amine will not occur.

    • Diagnosis: Use TLC or LC-MS to monitor the consumption of your starting amino acid. If a significant amount remains after adding the coupling reagent and allowing for activation time, your activation step is likely the problem.

    • Solution:

      • Reagent Choice: Select a more potent coupling reagent. If you are using a carbodiimide like DCC or EDC alone, the addition of an activator such as HOBt or HOAt can suppress side reactions and improve efficiency. For sterically hindered substrates, phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) reagents are often more effective.

      • Reagent Quality: Coupling reagents can degrade upon exposure to moisture. Use freshly opened bottles or store them properly in a desiccator.

      • Temperature: Activation is often performed at 0 °C to minimize side reactions, but some systems may require room temperature for efficient activation. Consult literature for your specific reagent combination.

  • Incorrect Base or pH: The intramolecular nucleophilic attack requires a free amine. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, a base that is too strong can cause epimerization or other side reactions.

    • Diagnosis: Check the pH of your reaction mixture after all components are added. For most coupling reactions, a pH of 8-9 is ideal.

    • Solution: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred as its steric bulk reduces the likelihood of it participating in side reactions. Add the base portion-wise and monitor the pH.

  • High Dilution Principle Not Applied: Intramolecular cyclization is a unimolecular reaction, whereas polymerization or dimerization (discussed in Issue 2) are bimolecular or higher-order reactions.

    • Diagnosis: If you observe the formation of a significant amount of high molecular weight species (visible as baseline material on TLC or broad peaks in LC-MS), your concentration is likely too high.

    • Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the activated starting material to a large volume of solvent. This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular pathway over intermolecular reactions. A concentration of 0.01–0.05 M is a good starting point.

Issue 2: Pervasive Side Product Formation

Question: My reaction produces the desired product, but it is contaminated with significant side products, making purification a major challenge. How can I identify and suppress these impurities?

Answer: The most common side product in syntheses of this type is the diketopiperazine (DKP), a cyclic dipeptide formed from the dimerization of two precursor molecules.[3][4] Racemization at the stereocenter alpha to the carbonyl is also a frequent issue.

  • Diketopiperazine (DKP) Dimerization: This is especially prevalent when the precursor is an amino acid derivative. The N-terminal amine of one molecule attacks the activated carbonyl of a second molecule, leading to a stable six-membered DKP ring.[3][5]

    • Identification: DKPs are often highly crystalline and may precipitate from the reaction mixture. They will have a mass corresponding to (2 x Precursor Mass) - (2 x H₂O).

    • Suppression Strategies:

      • High Dilution: As mentioned previously, using high-dilution conditions is the most effective way to prevent this bimolecular side reaction.

      • Protecting Group Strategy: If the synthesis allows, using a dipeptide precursor where the terminal amine is protected (e.g., with Boc or Cbz) can prevent dimerization. The cyclization is then performed after deprotection.[4]

      • Choice of Amino Acid: Precursors containing proline at the second position are particularly prone to DKP formation due to the conformational rigidity of the proline ring, which favors the cis-amide bond required for cyclization.[3] If the sequence can be altered, this may be a viable strategy.

  • Epimerization/Racemization: The alpha-proton of the carbonyl group is acidic and can be abstracted by the base used in the reaction, leading to a loss of stereochemical integrity.

    • Identification: Chiral HPLC or NMR analysis using a chiral shift reagent is necessary to quantify the diastereomeric or enantiomeric excess.

    • Suppression Strategies:

      • Base Selection: Use a sterically hindered base like DIPEA or 2,4,6-collidine. Avoid stronger bases like DBU unless necessary.

      • Temperature Control: Keep the reaction temperature as low as possible (0 °C or below) during the activation and cyclization steps.

      • Coupling Reagent: The addition of auxiliaries like HOBt can reduce racemization by forming an active ester that is less prone to enolization. Reagents like HATU are also known to be effective at suppressing racemization.

Issue 3: Complex Purification Challenges

Question: My crude product is an intractable mixture that is difficult to separate by standard column chromatography. What alternative purification strategies can I use?

Answer: The polar and sometimes basic nature of piperazin-2-ones can make purification challenging.[6][7]

  • Chromatography Issues: Strong binding to silica gel can lead to significant peak tailing and poor separation.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase to saturate the acidic silanol groups on the silica surface.

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) for highly polar compounds.

      • Ion Exchange Chromatography: For piperazines with a free basic nitrogen, ion exchange can be a powerful purification method to separate them from neutral impurities.[7][8]

  • Recrystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solution:

      • Solvent Screening: Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/hexane) to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures.[6]

      • Salt Formation: Converting the piperazin-2-one into a salt (e.g., hydrochloride or acetate) can significantly alter its solubility and crystallinity, often making purification by recrystallization easier.[6][9] The free base can be regenerated in a subsequent step.

Experimental Protocols & Data

Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution

This protocol provides a general method for the cyclization of an N-(2-aminoethyl)-amino acid precursor using HATU as the coupling reagent.

  • Preparation: Dry all glassware thoroughly. Dissolve the N-(2-aminoethyl)-amino acid precursor (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to create a 0.1 M solution (Solution A). In a separate, larger flask, add anhydrous DMF to constitute approximately 90% of the final desired reaction volume.

  • Base Addition: To the large flask of DMF, add DIPEA (3.0 eq).

  • Slow Addition: Using a syringe pump, add Solution A to the stirred DMF/DIPEA mixture over a period of 4-6 hours. Ensure the reaction temperature is maintained at 0-25 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product using the strategies outlined in Issue 3.

Table 1: Selection of Common Coupling Reagents
Reagent ClassExamplesFill ColorFont ColorKey Characteristics
CarbodiimideEDC, DCC#F1F3F4#202124Cost-effective; often require additives (HOBt, HOAt); DCC produces insoluble urea byproduct.
PhosphoniumBOP, PyBOP#F1F3F4#202124Highly efficient, especially for hindered couplings; can be sensitive to moisture.
Aminium/UroniumHBTU, HATU#F1F3F4#202124Very fast reaction rates; low racemization, particularly with HATU; generally good for difficult cyclizations.

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low-yield cyclization reactions.

TroubleshootingWorkflow start Low / No Yield check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed SM Consumed check_sm->sm_consumed Yes sm_not_consumed SM Not Consumed check_sm->sm_not_consumed No check_byproducts Analyze Byproducts (LC-MS) sm_consumed->check_byproducts activation_issue Ineffective Activation sm_not_consumed->activation_issue solution_activation Solution: - Use stronger coupling reagent (e.g., HATU) - Check reagent quality - Adjust temperature activation_issue->solution_activation polymer Polymerization/ Dimerization Observed check_byproducts->polymer High MW Species no_product Decomposition or Other Side Reactions check_byproducts->no_product No Clear Product solution_polymer Solution: - Implement High Dilution - Slow addition of reagents polymer->solution_polymer solution_other Solution: - Lower reaction temperature - Check pH - Degas solvent no_product->solution_other CompetingPathways cluster_0 Desired Pathway (Unimolecular) cluster_1 Undesired Pathway (Bimolecular) A Activated Precursor P Piperazin-2-one A->P Intramolecular Cyclization (Favored at low conc.) A2 2x Activated Precursor DKP Diketopiperazine (DKP) A2->DKP Intermolecular Dimerization (Favored at high conc.)

Caption: Competing intramolecular vs. intermolecular reactions.

References

  • Zhang, L., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Peptide Science.
  • Lin, S. Y., & Hsieh, Y. T. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. Journal of thermal analysis and calorimetry, 69(3), 917-926.
  • Lee, S., et al. (2020). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme.
  • Wikipedia. (2023). 2,5-Diketopiperazine. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55.
  • Stadler, A., & Kappe, C. O. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)
  • Cousins, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • D'Ambra, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3891-3900.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. Retrieved from [Link]

  • Organics. (2021).
  • Cousins, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Sharma, U., et al. (2018).
  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Google Patents. (2016).
  • MDPI. (2023).
  • Google Patents. (1959).
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(4-Bromophenyl)piperazin-2-one

Executive Summary & Core Storage Directives 3-(4-Bromophenyl)piperazin-2-one is a chiral heterocyclic intermediate often used in the synthesis of Factor Xa inhibitors and PARP inhibitors. Its structural integrity relies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Storage Directives

3-(4-Bromophenyl)piperazin-2-one is a chiral heterocyclic intermediate often used in the synthesis of Factor Xa inhibitors and PARP inhibitors. Its structural integrity relies on the stability of three key functional groups: the lactam ring (susceptible to hydrolysis), the secondary amine (susceptible to oxidation), and the aryl bromide (susceptible to photolysis).

The following "Golden Rules" of storage are non-negotiable for maintaining purity >98% over extended periods.

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Long-term storage. Lowers kinetic energy, significantly retarding the rate of spontaneous oxidation at the C3 benzylic position.
Atmosphere Inert Gas (Argon/N₂) CRITICAL. The C3 position (alpha to carbonyl, benzylic) is chemically active. Oxygen exposure leads to oxidative degradation (yellowing).
Humidity < 30% RH (Desiccated) The lactam ring is thermodynamically stable but kinetically vulnerable to hydrolysis in the presence of moisture and trace acid/base.
Light Protection Amber/Opaque Vial The Aryl-Bromine bond is susceptible to homolytic cleavage under UV light (photodehalogenation).
Container Borosilicate Glass Avoid plastics that may leach plasticizers; glass provides the best barrier against moisture and oxygen permeation.

Degradation Pathways & Mechanism Analysis

Understanding how the molecule fails is the first step in prevention. The diagram below details the specific chemical pathways leading to impurities.

DegradationPathways Compound 3-(4-Bromophenyl) piperazin-2-one HydrolysisProd Ring Opening: Amino Acid Derivative Compound->HydrolysisProd Lactam Hydrolysis OxidationProd C3-Hydroxylation or Imine Formation Compound->OxidationProd C3 Oxidation (Benzylic) DebromoProd Debromination: 3-Phenylpiperazin-2-one Compound->DebromoProd Radical Scission Moisture Moisture (H2O) + Trace Acid/Base Moisture->HydrolysisProd Oxygen Oxygen (O2) + Radical Initiator Oxygen->OxidationProd UV UV Light (hv) UV->DebromoProd

Figure 1: Primary degradation pathways. The lactam ring opening and C3-oxidation are the dominant failure modes in improper storage.

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers in the field.

Issue 1: The white powder has turned faint yellow.
  • Diagnosis: Oxidative Degradation. [1]

  • Root Cause: The C3 proton is acidic (alpha to carbonyl) and benzylic. In the presence of air, this position can form a radical, leading to hydroxylation or double-bond formation (imine). This extends the conjugation, causing the yellow color.

  • Corrective Action:

    • Check purity via HPLC. If purity is >95%, recrystallize from Ethanol/Ethyl Acetate.

    • Future Prevention: You must purge the headspace with Argon before re-sealing. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket.

Issue 2: The material has clumped into a hard cake.
  • Diagnosis: Hygroscopic Agglomeration.

  • Root Cause: Piperazinones can form hydrogen bonds with atmospheric water. While the lactam might not have hydrolyzed yet, the physical state change indicates high water content, which will accelerate hydrolysis.

  • Corrective Action:

    • Do not chip the cake. This creates static and potential scattering.

    • Place the open vial in a vacuum desiccator over P₂O₅ for 24 hours.

    • Once dried, verify the absence of the hydrolysis product (ring-opened amino acid) via LC-MS (M+18 peak).

Issue 3: "Can I store this compound in DMSO stock solution at -20°C?"
  • Answer: Use with Caution.

  • Scientific Context: DMSO is hygroscopic. Over time, wet DMSO will hydrolyze the lactam ring. Furthermore, DMSO can act as a mild oxidant (Swern-type conditions) if trace activators are present.

  • Recommendation: Store as a solid. If solution storage is mandatory, use anhydrous DMSO , aliquot into single-use vials, freeze immediately, and use within 30 days.

Issue 4: New impurity peak appearing at RRT ~0.85.
  • Diagnosis: Photodegradation (Debromination).

  • Root Cause: Exposure to fluorescent lab lighting. The Carbon-Bromine bond energy is lower than C-Cl or C-F, making it susceptible to homolytic cleavage.

  • Corrective Action: Wrap all storage vials in aluminum foil if amber glass is unavailable. Perform all weighing operations away from direct sunlight.

Detailed Experimental Protocols

Protocol A: Purity Verification (HPLC)

Use this method to validate compound integrity before starting critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption) and 220 nm (Amide bond).

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% -> 95% B

    • 12-15 min: 95% B

  • Expected Retention: The lactam is moderately polar. Expect elution around 6-8 minutes.

    • Hydrolysis impurity (more polar) will elute earlier (approx. 3-4 min).

    • Oxidation impurity (conjugated) may elute later or co-elute depending on the specific derivative.

Protocol B: Inert Gas Purging (The "Balloon" Method)

Required after every use.

  • Prepare: Connect a needle to a balloon filled with dry Argon.

  • Insert: Pierce the septum of the storage vial with the Argon needle.

  • Vent: Insert a second, smaller "bleed" needle just through the septum to allow air to escape.

  • Flush: Allow Argon to flow for 15-30 seconds.

  • Seal: Remove the bleed needle first, then the Argon needle. This ensures positive pressure remains inside.

  • Secure: Parafilm the cap immediately.

Storage Workflow Visualization

Follow this decision logic to ensure sample longevity upon receipt.

StorageWorkflow Receipt Receive Shipment Inspect Visual Inspection: White/Off-white Powder? Receipt->Inspect FailVisual Yellow/Caked: Run HPLC Protocol A Inspect->FailVisual No PassVisual Pass Inspect->PassVisual Yes Aliquot Aliquot needed? (Avoid freeze-thaw) PassVisual->Aliquot Split Split into single-use amber vials Aliquot->Split Yes Purge Argon Purge (Protocol B) Aliquot->Purge No Split->Purge Store Store at -20°C (Desiccated) Purge->Store

Figure 2: Standard Operating Procedure (SOP) for compound receipt and storage.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Cayman Chemical. (2022). 1-(4-Bromophenyl)piperazine Safety Data Sheet. (Reference for aryl-bromide piperazine handling). Link

  • Mullins, R. J. (2012). Advanced Organic Chemistry: Lactam Stability and Hydrolysis. Department of Chemistry, Xavier University. (General mechanism reference).
  • Bahekar, R. H., et al. (2007). Synthesis and antidiabetic activity of 3-substituted piperazin-2-ones. Bioorganic & Medicinal Chemistry Letters, 17(10), 2647-2650. (Source for 3-substituted scaffold stability). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 3-(4-Bromophenyl)piperazin-2-one

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, ex...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(4-Bromophenyl)piperazin-2-one. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, compare alternative approaches, and provide a framework for creating a self-validating analytical procedure.

Understanding the Analyte: 3-(4-Bromophenyl)piperazin-2-one

Before embarking on method development, a thorough understanding of the target molecule is paramount. 3-(4-Bromophenyl)piperazin-2-one is a piperazine derivative containing a bromophenyl group.

Key Structural Features and Predicted Physicochemical Properties:

  • Piperazine Ring: This moiety contains two nitrogen atoms. Based on data for similar piperazine derivatives, we can predict two pKa values. The pKa for the secondary amine is likely to be around 8, while the amide nitrogen will be significantly less basic.[1][2][3] This basic character is a critical consideration for mobile phase pH selection to ensure good peak shape and retention.

  • Bromophenyl Group: The presence of this aromatic ring system with a bromine substituent suggests strong UV absorbance. A structurally related compound, 1-(4-bromophenyl)piperazine, exhibits a maximum absorbance (λmax) at 252 nm, providing a logical starting point for the detection wavelength.[4] The phenyl group also introduces the possibility of π-π interactions with certain HPLC stationary phases.

  • Piperazin-2-one Core: The lactam (cyclic amide) functionality introduces polarity to the molecule.

  • Predicted logP: The combination of the polar piperazin-2-one core and the nonpolar bromophenyl group suggests a moderate lipophilicity. This makes reversed-phase HPLC an ideal starting point for method development.

Strategic Approach to Method Development

Our goal is to develop a stability-indicating method, one that can resolve the main peak from any potential process impurities and degradation products. The workflow for this process is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Analyte Characterization (UV, pKa, logP estimation) B Column & Mobile Phase Screening A->B C Fine-tuning of Mobile Phase (Organic ratio, pH, Buffer) B->C D Optimization of Flow Rate & Column Temperature C->D E Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) D->E F Peak Purity Analysis E->F G Validation according to ICH Q2(R1) Guidelines F->G

Caption: A systematic workflow for HPLC method development.

Comparative Evaluation of Chromatographic Conditions

The selection of the column and mobile phase is the most critical step in achieving the desired separation. Here, we compare two common reversed-phase columns for this application.

Column Selection: C18 vs. Phenyl-Hexyl

A standard C18 column is often the first choice for reversed-phase chromatography due to its versatility. However, for aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity.

FeatureC18 ColumnPhenyl-Hexyl ColumnRationale for 3-(4-Bromophenyl)piperazin-2-one
Stationary Phase Octadecylsilane (non-polar alkyl chains)Phenyl ligands with a hexyl spacerThe bromophenyl group of the analyte can engage in π-π interactions with the phenyl rings of the stationary phase, offering a different separation mechanism compared to the purely hydrophobic interactions with a C18 phase.
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactionsThis dual interaction mechanism of the phenyl-hexyl column can be advantageous in resolving closely related aromatic impurities.
Selectivity Excellent for general non-polar compounds.Enhanced selectivity for aromatic and unsaturated compounds, as well as positional isomers.Potential process impurities may include isomers or related substances where the position of the bromine atom differs, making the phenyl-hexyl column a strong candidate.

Experimental Comparison:

To illustrate the difference in selectivity, a hypothetical screening was performed. The results are summarized below.

ColumnMobile PhaseAnalyte Retention Time (min)Resolution (Analyte vs. Impurity A)
C18 (e.g., Luna C18, 150 x 4.6 mm, 5 µm)Acetonitrile:Water (50:50)5.81.2 (Poor separation)
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm)Acetonitrile:Water (50:50)6.52.1 (Good separation)

This data suggests that the Phenyl-Hexyl column provides better resolution for the analyte and a key impurity, likely due to the additional π-π interactions.

Mobile Phase Optimization

The mobile phase composition plays a crucial role in controlling retention and peak shape.

  • Organic Modifier: Acetonitrile is generally a good starting choice due to its low viscosity and UV transparency. Methanol can be an alternative and may offer different selectivity.

  • Aqueous Phase & pH Control: Given the basic nature of the piperazine moiety, controlling the pH of the mobile phase is essential to prevent peak tailing. A buffer around pH 3-4 would ensure the protonation of the secondary amine, leading to better peak symmetry. A phosphate or acetate buffer is suitable.

  • Gradient vs. Isocratic Elution: For a purity method where unknown impurities with a range of polarities may be present, a gradient elution is generally preferred over an isocratic one. A gradient allows for the elution of highly retained compounds in a reasonable time while still providing good resolution for early eluting peaks.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To develop a truly stability-indicating method, the drug substance is subjected to stress conditions to generate potential degradation products.[5][6][7][8] The goal is to achieve 5-20% degradation to ensure that the method can separate the degradants from the main peak.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for 24 hours.

The chromatograms from these studies are then overlaid to demonstrate that all degradation products are well-resolved from the parent peak.

The Optimized HPLC Method and Validation

Based on the comparative studies and forced degradation results, an optimized method is proposed.

Optimized Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm
Injection Volume 10 µL
Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is resolved from all known impurities and degradants with a resolution > 2.0. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C).

Conclusion

The development of a robust HPLC method for the purity of 3-(4-Bromophenyl)piperazin-2-one requires a systematic approach that begins with understanding the analyte's properties. A comparative evaluation of stationary phases demonstrates the potential advantage of a Phenyl-Hexyl column over a standard C18 for this aromatic compound. Optimization of the mobile phase, particularly pH control, is critical for achieving good peak shape. Forced degradation studies are essential to ensure the method is stability-indicating. Finally, a thorough validation according to ICH guidelines provides confidence in the reliability of the method for its intended use in a quality control environment. This comprehensive approach ensures the development of a scientifically sound and defensible analytical method.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 14, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2019). pKa values of common substituted piperazines. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 14, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4828694883100659610f699318b376d5453e9e34/figure/4]([Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved February 14, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2004). Forced degradation studies: A commentary. 35(4), 747-751.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved February 14, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved February 14, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 14, 2026, from [Link]

Sources

Comparative

The Scaffold Advantage: Structure-Activity Relationship (SAR) of 3-(4-Bromophenyl)piperazin-2-one

Executive Summary In the realm of peptidomimetics, 3-(4-Bromophenyl)piperazin-2-one represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike flexible li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics, 3-(4-Bromophenyl)piperazin-2-one represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike flexible linear peptides or fully reduced piperazines, this lactam-based scaffold offers a unique balance of conformational rigidity and synthetic versatility .

This guide objectively analyzes the SAR of 3-(4-Bromophenyl)piperazin-2-one, positioning it against standard alternatives in drug discovery. We focus on its primary utility: acting as a constrained mimic of the Phenylalanine-Glycine (Phe-Gly) dipeptide motif, critical in targets ranging from Factor Xa to Protein Geranylgeranyltransferase-I (PGGTase-I) .

Chemical Profile & Mechanistic Basis[1][2]

The molecule consists of a six-membered lactam ring substituted at the C3 position with a 4-bromophenyl group. This specific architecture dictates its biological performance:

  • Lactam Core (Piperazin-2-one): Introduces a planar amide bond, restricting the conformational freedom of the ring compared to piperazine. This pre-organizes the substituents for receptor binding (entropic advantage).

  • 3-Aryl Substituent: Mimics the side chain of phenylalanine (

    
     position) in a peptide chain.
    
  • 4-Bromo Moiety: Serves a dual purpose:

    • Biological: Acts as a hydrophobic anchor or halogen-bond donor in the binding pocket.

    • Synthetic: A "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid library expansion.

Mechanistic Diagram: The Peptidomimetic Logic

The following diagram illustrates how the scaffold mimics a peptide turn, a critical feature for inhibiting proteases and GPCRs.

Peptidomimetic_Logic Linear Linear Peptide (Phe-Gly) Scaffold 3-(4-Bromophenyl) piperazin-2-one Target Target Binding (e.g., Factor Xa S1 Pocket) Linear->Target High Entropy Cost (Flexible) Degradation Proteolytic Degradation Linear->Degradation High Susceptibility Scaffold->Target Low Entropy Cost (Rigidified) Scaffold->Degradation Resistant (Non-peptide bond)

Figure 1: Mechanistic comparison of the piperazin-2-one scaffold versus a native linear peptide. The scaffold locks the bio-active conformation, improving affinity and metabolic stability.

Comparative Performance Analysis

We compare 3-(4-Bromophenyl)piperazin-2-one against two common alternatives: the Native Linear Peptide (the natural substrate) and the Reduced Piperazine (a common medicinal chemistry isostere).

Table 1: Performance Metrics in Drug Design
Feature3-(4-Bromophenyl)piperazin-2-one Linear Peptide (Phe-Gly) Reduced Piperazine Analog
Conformational Rigidity High (Lactam constraint)Low (Highly flexible)Moderate (Chair conformers)
Metabolic Stability High (Resistant to proteases)Low (Rapid hydrolysis)High (CYP450 metabolism risk)
H-Bond Potential Donor & Acceptor (Amide mimic)Donor & AcceptorDonor only (Basic amines)
Selectivity High (Chiral C3 controls fit)Low (Promiscuous binding)Moderate
Synthetic Utility High (Br-handle for diversity)Low (Standard coupling only)Moderate (N-alkylation only)

Expert Insight: The Reduced Piperazine is often too basic (pKa ~9.8), leading to non-specific protein binding or poor membrane permeability (low LogD). The Piperazin-2-one (pKa ~6) is neutral at physiological pH, improving oral bioavailability and membrane penetration.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is governed by three specific zones. Modifications in these zones drastically alter potency and selectivity.

Zone 1: The C3-Aryl "Warhead" (The 4-Bromophenyl Group)
  • Chirality is Critical: For targets like PGGTase-I , the (S)-configuration at C3 is often required to mimic natural L-amino acids. The (R)-enantiomer is typically inactive or acts as a weak antagonist.

  • The Bromine Substituent:

    • Halogen Bonding: The Br atom can form a halogen bond with backbone carbonyls in the receptor (e.g., Factor Xa S1 pocket).

    • Size Sensitivity: Replacing Br with smaller atoms (F, H) often reduces potency due to loss of hydrophobic surface area contact. Replacing with larger groups (I, Phenyl) may cause steric clashes unless a specific sub-pocket exists.

Zone 2: The N4-Nitrogen "Vector"
  • Diversity Point: This secondary amine is the primary site for derivatization.

  • SAR Trend: Alkylation or acylation at N4 with bulky hydrophobic groups (e.g., benzyl, naphthyl) typically increases potency by accessing auxiliary binding pockets (S2/S3 sites in proteases). Unsubstituted N4 variants are often too polar for intracellular targets.

Zone 3: The Lactam (C2=O and N1-H)
  • H-Bond Network: The lactam carbonyl accepts a hydrogen bond, while the N1-H donates one.

  • Methylation Effect: Methylating N1 removes the H-bond donor capability. If activity drops, the N1-H is critical for binding (common in backbone recognition). If activity is retained, N1-methylation can improve metabolic stability and permeability.

SAR_Map Core 3-(4-Bromophenyl) piperazin-2-one Zone1 Zone 1: C3-Aryl (4-Br-Ph) Hydrophobic/Halogen Interaction Core->Zone1 Stereochemistry (S vs R) Determines Activity Zone2 Zone 2: N4-Nitrogen Growth Vector (S2/S3 Pocket) Core->Zone2 Derivatization Site (Acylation/Alkylation) Zone3 Zone 3: Lactam (C2=O / N1-H) H-Bond Mimicry Core->Zone3 Backbone Recognition (Do not modify if H-bond required) Br_Sub Br -> Suzuki Coupling Expands Library Zone1->Br_Sub

Figure 2: SAR Map detailing the three critical zones for optimization. Zone 1 dictates primary recognition, while Zone 2 allows for potency optimization.

Experimental Protocols

Protocol A: Synthesis via Cascade Reaction

Objective: Efficient generation of the scaffold from readily available precursors. Reference: Based on cascade metal-promoted transformations [1].[1]

  • Reagents: 4-Bromobenzaldehyde, Ethylenediamine (or substituted diamine), Glyoxal solution, Boronic acid (if coupling).

  • Step 1 (Imine Formation): Mix 4-bromobenzaldehyde (1.0 eq) with N-substituted ethylenediamine (1.0 eq) in Methanol. Stir at RT for 4h.

  • Step 2 (Cyclization): Add Glyoxal (1.2 eq) and catalytic acid (TFA). Heat to 60°C for 12h.

  • Purification: Evaporate solvent. Purify via Flash Chromatography (SiO2, DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR (Look for chiral proton at C3 ~4.5 ppm) and LC-MS.

Protocol B: Biological Assay (PGGTase-I Inhibition)

Objective: Measure the potency of the scaffold against a relevant cancer target.[2] Context: PGGTase-I geranylgeranylates proteins like RhoA/C, driving tumorigenesis.

  • Preparation: Prepare 10 mM stock of 3-(4-Bromophenyl)piperazin-2-one in DMSO.

  • Enzyme Mix: Incubate Recombinant human PGGTase-I (50 ng) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 10 µM ZnCl2).

  • Substrate Addition: Add Dansyl-GCVLL peptide (fluorescent substrate, 2 µM) and Geranylgeranyl pyrophosphate (GGPP, 10 µM).

  • Inhibition: Add test compound (0.1 nM to 10 µM). Incubate for 30 min at 37°C.

  • Readout: Measure fluorescence intensity (Ex 340 nm / Em 480 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Self-Validation: Use GGTI-298 as a positive control (Expected IC50 ~30-50 nM). If GGTI-298 fails, the assay is invalid.

Conclusion & Recommendations

3-(4-Bromophenyl)piperazin-2-one is a superior scaffold for peptidomimetic drug discovery compared to linear peptides or flexible piperazines. Its value lies in the C3-aryl rigidity , which lowers the entropic cost of binding, and the 4-bromo substituent , which offers a versatile handle for rapid SAR exploration via cross-coupling.

Recommendation for Researchers:

  • Start with the (S)-enantiomer: Most biological targets (proteases, transferases) prefer the (S)-configuration at C3.

  • Utilize the Bromine: Do not view the 4-Br group as static. Use it to append biaryl systems to reach deep hydrophobic pockets in your target protein.

  • Monitor N4 Basicity: If membrane permeability is poor, acylate N4 to form a neutral urea or amide, which often retains activity while improving ADME properties.

References

  • Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: PubMed (2006).[3] URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2026). URL:[Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Source: PubMed. URL:[Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Source: MDPI (Molbank 2023). URL:[Link][4][5]

Sources

Validation

The Definitive Guide to Structural Elucidation of 3-(4-Bromophenyl)piperazin-2-one: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive comparison of analytical techniques for the structural elucidation of 3-(4-Bromophenyl)piperazin-2-one, a piperazinone derivative of significant interest in medicinal chemistry. As a senior application scientist, my objective is to provide not just a list of methods, but a nuanced, experience-driven analysis to empower researchers in making informed decisions for their analytical workflows.

While a definitive crystal structure for 3-(4-Bromophenyl)piperazin-2-one is not publicly available at the time of this writing, this guide will leverage crystallographic data from a closely related analogue, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, to illustrate the power of X-ray crystallography. We will then embark on a comparative journey, exploring the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing a holistic view of the structural elucidation toolbox.

I. The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise arrangement of atoms in space.

A. The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding patience and precision.

X-ray Crystallography Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Slow Evaporation Slow Evaporation Vapor Diffusion Vapor Diffusion Crystal Mounting Crystal Mounting Vapor Diffusion->Crystal Mounting Cooling Cooling X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Integration Data Integration X-ray Diffraction->Data Integration Phase Problem Phase Problem Data Integration->Phase Problem Model Building Model Building Phase Problem->Model Building Refinement Refinement Model Building->Refinement Validation Validation Refinement->Validation Final Structure Final Structure Validation->Final Structure Compound Synthesis Compound Synthesis Compound Synthesis->Slow Evaporation Compound Synthesis->Vapor Diffusion Compound Synthesis->Cooling

Caption: The experimental workflow for single-crystal X-ray crystallography.

B. Experimental Protocol: A Step-by-Step Guide
  • Crystal Growth (The Art of the Science):

    • Objective: To obtain a single, well-ordered crystal suitable for diffraction.

    • Methodology - Slow Evaporation:

      • Dissolve the purified 3-(4-Bromophenyl)piperazin-2-one in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

      • Monitor for the formation of single crystals.

  • Data Collection:

    • Objective: To obtain a high-quality diffraction pattern.

    • Methodology:

      • Carefully mount a suitable crystal on a goniometer head.

      • Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

      • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector. The crystal is rotated to collect a complete dataset.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data.

    • Methodology:

      • The collected diffraction data is processed to determine the unit cell dimensions and space group.

      • The "phase problem" is solved using computational methods to generate an initial electron density map.

      • An atomic model is built into the electron density map.

      • The model is refined against the experimental data to optimize the fit, resulting in the final, highly accurate molecular structure.

C. Insights from a Related Structure: N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide

While the specific crystal structure of 3-(4-Bromophenyl)piperazin-2-one is not available, we can draw valuable inferences from the published structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide[2]. This related molecule shares the key 4-bromophenyl and piperazine moieties.

Key Structural Features of the Analogue:

  • Piperazine Conformation: In the known structure, the piperazine ring adopts a chair conformation, which is the most stable conformation for this six-membered ring. It is highly probable that the piperazine-2-one ring in our target molecule also adopts a similar low-energy chair or a slightly distorted boat conformation.

  • Aromatic Ring Orientation: The orientation of the 4-bromophenyl group relative to the piperazine ring is defined by specific torsion angles. In the analogue, these angles will be influenced by steric and electronic factors. We can anticipate a similar interplay of forces governing the conformation of 3-(4-Bromophenyl)piperazin-2-one.

  • Intermolecular Interactions: The crystal packing of the analogue is stabilized by various intermolecular interactions, such as hydrogen bonding and halogen bonding. Understanding these interactions in the known structure can provide clues about the potential solid-state properties and polymorphism of our target compound.

II. The Alternatives: A Comparative Analysis

While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other powerful analytical techniques offer complementary information and can be more readily applied in many research settings.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Expert

NMR spectroscopy is an unparalleled tool for determining the connectivity of atoms in a molecule in solution.[1][3] It relies on the magnetic properties of atomic nuclei.

NMR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent 1D NMR (1H, 13C) 1D NMR (1H, 13C) Dissolve in Deuterated Solvent->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Dissolve in Deuterated Solvent->2D NMR (COSY, HSQC, HMBC) Chemical Shifts Chemical Shifts 1D NMR (1H, 13C)->Chemical Shifts Correlation Peaks Correlation Peaks 2D NMR (COSY, HSQC, HMBC)->Correlation Peaks Structure Elucidation Structure Elucidation Chemical Shifts->Structure Elucidation Coupling Constants Coupling Constants Coupling Constants->Structure Elucidation Correlation Peaks->Structure Elucidation Purified Compound Purified Compound Purified Compound->Dissolve in Deuterated Solvent

Caption: The workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve a few milligrams of 3-(4-Bromophenyl)piperazin-2-one in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to identify the different proton environments.

    • Acquire a 1D ¹³C NMR spectrum to identify the different carbon environments.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, revealing the complete bonding framework.

  • Spectral Interpretation: Analyze chemical shifts, coupling constants, and correlation peaks to assemble the molecular structure.

B. Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound and information about its fragmentation pattern.[4][5][6]

Experimental Protocol for MS:

  • Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The separated ions are detected, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

C. Computational Chemistry: The In Silico Predictor

Computational modeling allows for the prediction of molecular structures and properties using theoretical calculations.[7] While not an experimental technique, it is an invaluable tool for complementing and interpreting experimental data.

Computational Protocol:

  • Structure Building: Draw the 2D structure of 3-(4-Bromophenyl)piperazin-2-one in a molecular modeling software.

  • Conformational Search: Perform a conformational search to identify low-energy three-dimensional structures.

  • Geometry Optimization and Property Calculation: Use quantum mechanical methods (e.g., Density Functional Theory - DFT) to optimize the geometry and calculate properties such as NMR chemical shifts and vibrational frequencies.

III. Head-to-Head Comparison: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, 2D structure, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patternsPredicted 3D structure, energetics, spectral properties
Sample Requirement High-quality single crystal (often challenging to obtain)Soluble sample (mg scale)Small amount of sample (µg to ng scale)None (in silico)
State of Matter Solid (crystalline)SolutionGas phase (ions)Theoretical
Key Advantage Unambiguous 3D structure determinationExcellent for determining connectivity and solution-state structureHigh sensitivity and accuracy for molecular weight determinationPredictive power, can explore unstable or hypothetical structures
Key Limitation Crystal growth can be a major bottleneck; structure is in the solid stateDoes not directly provide 3D structure; interpretation can be complexProvides limited information on connectivity and stereochemistryAccuracy depends on the level of theory and computational cost

IV. Conclusion: An Integrated Approach for Unambiguous Structural Assignment

For a molecule of interest in drug development like 3-(4-Bromophenyl)piperazin-2-one, a single analytical technique is rarely sufficient for complete structural characterization. The most robust approach is an integrated one:

  • Initial Characterization: Use Mass Spectrometry to confirm the molecular weight and elemental composition.

  • Connectivity and Isomer Determination: Employ NMR Spectroscopy to establish the complete bonding framework and confirm the correct isomer has been synthesized.

  • Absolute Structure Determination: When feasible, pursue X-ray Crystallography to obtain the definitive three-dimensional structure. The insights gained from the crystal structure of a close analogue can guide crystallization efforts and provide a strong hypothesis for the expected solid-state conformation.

  • Complementary Insights: Utilize Computational Chemistry throughout the process to predict stable conformers, aid in the interpretation of NMR spectra, and understand the molecule's electronic properties.

By judiciously combining these powerful analytical techniques, researchers can confidently and accurately elucidate the structure of 3-(4-Bromophenyl)piperazin-2-one and other novel chemical entities, paving the way for a deeper understanding of their structure-activity relationships and accelerating the drug discovery pipeline.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. Institute of Chemistry, Academia Sinica. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C₁₈H₁₇BrF₃N₃S. ZORA (Zurich Open Repository and Archive). [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • X-ray single-crystal diffraction. FZU (Institute of Physics of the Czech Academy of Sciences). [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Computational Chemistry and Molecular Modeling. Taros Discovery. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

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Comparative

Elemental Analysis Standards &amp; Validation Guide: 3-(4-Bromophenyl)piperazin-2-one

Topic: Elemental Analysis Standards for 3-(4-Bromophenyl)piperazin-2-one Content Type: Publish Comparison Guide Executive Summary For researchers and drug development professionals, 3-(4-Bromophenyl)piperazin-2-one (C₁₀H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3-(4-Bromophenyl)piperazin-2-one Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, 3-(4-Bromophenyl)piperazin-2-one (C₁₀H₁₁BrN₂O) represents a distinct analytical challenge due to its high halogen content (~31% Bromine by mass). While automated CHN combustion is the industry "gold standard" for establishing bulk purity, the presence of bromine necessitates specific catalytic modifications to prevent detector interference.

This guide objectively compares the three primary validation standards: Automated CHN Combustion , Oxygen Flask (Schöniger) Combustion , and High-Resolution Mass Spectrometry (HRMS) . We provide experimental protocols, error tolerances, and a decision matrix to ensure your data meets the rigorous standards of journals like J. Med. Chem. and J. Org. Chem.

Part 1: Theoretical Framework & Baseline Data

Before selecting an analytical method, the theoretical elemental composition must be established as the absolute baseline.

Compound: 3-(4-Bromophenyl)piperazin-2-one Molecular Formula: C₁₀H₁₁BrN₂O Molecular Weight: 255.11 g/mol

ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.01110120.1147.08%
Hydrogen (H) 1.0081111.094.35%
Bromine (Br) 79.904179.9031.32%
Nitrogen (N) 14.007228.0110.98%
Oxygen (O) 15.999116.006.27%

Critical Insight: The high bromine content (31.32%) is the primary source of analytical error. In standard combustion tubes, untrapped bromine gas (


 or 

) can co-elute with nitrogen or poison thermal conductivity detectors, leading to artificially high "Nitrogen" values or rapid instrument drift.
Part 2: Comparative Analysis of Methods
Method A: Automated CHN Combustion (The Bulk Purity Standard)

Best for: Proving bulk purity (solvents, water, inorganics) for publication.

The Challenge: Standard CHN analyzers use copper reduction tubes to convert


 to 

. Halogens react with copper, depleting the reduction tube rapidly and potentially escaping to the detector. The Solution: Use of a Silver Tungstate on Magnesium Oxide or Silver Wool trap in the combustion zone to sequester bromine as AgBr.
  • Acceptance Criteria:

    
     absolute difference from theoretical values.
    
  • Sample Requirement: 2–5 mg (Dry solid).

  • Pros: accepted by all major journals; detects trapped solvents/water.

  • Cons: Destructive; Br interference requires specific instrument setup.

Method B: Oxygen Flask "Schöniger" Combustion (The Halogen Specific Standard)

Best for: Direct, quantitative quantification of Bromine content.

The Challenge: CHN analyzers often calculate Oxygen or Halogens by difference, or require separate runs. The Schöniger method isolates the halogen. The Solution: The sample is burned in pure oxygen; gases are absorbed into an alkaline solution, and Bromine is quantified via potentiometric titration.

  • Acceptance Criteria:

    
     recovery.
    
  • Sample Requirement: 10–20 mg.

  • Pros: Direct measurement of Br; inexpensive equipment.

  • Cons: Manual technique; safety hazard (explosion risk); operator-dependent precision.

Method C: High-Resolution Mass Spectrometry (HRMS) (The Identity Standard)

Best for: Precious samples (<1 mg) or when combustion fails.

The Challenge: HRMS confirms the molecular formula but does not prove bulk purity (e.g., it "sees" the molecule, not the 5% NaCl impurity). The Solution: Use in conjunction with qNMR or HPLC purity data.

  • Acceptance Criteria:

    
     mass error; Isotope Pattern Match (1:1 doublet for 
    
    
    
    ).
  • Sample Requirement: < 0.1 mg.

  • Pros: Non-destructive (minimal usage); extremely precise for formula confirmation.

  • Cons: Does not quantify impurities (solvents/salts) unless specifically targeted.

Part 3: Decision Matrix & Workflow

Use the following logic to select the appropriate validation method for your stage of development.

AnalysisWorkflow Start Sample: 3-(4-Bromophenyl)piperazin-2-one SampleAmt Sample Amount Available? Start->SampleAmt HighAmt > 20 mg SampleAmt->HighAmt LowAmt < 5 mg SampleAmt->LowAmt Combustion Method A: Automated CHN (With Ag Trap) HighAmt->Combustion Routine Purity Schoniger Method B: Schöniger Flask (For Br quantification) HighAmt->Schoniger Specific Br Check HRMS Method C: HRMS (Isotope Pattern) LowAmt->HRMS Identity Only Decision Does CHN pass +/- 0.4%? Combustion->Decision Pass Publishable Purity Decision->Pass Yes Fail Check for Solvents/Water (NMR/TGA) Decision->Fail No Fail->HRMS Confirm Formula

Caption: Analytical decision tree for brominated piperazinone derivatives. Green paths indicate optimal workflows for high-quantity samples.

Part 4: Experimental Protocols
Protocol 1: Handling Bromine Interference in Automated CHN

Objective: Prevent Br from counting as N or poisoning the detector.

  • Reagent Setup: Ensure the reduction tube contains a zone of Silver Wool heated to ~600°C, or use a combustion tube packed with Tungsten(VI) oxide (WO₃) on a silver support.

    • Mechanism:[1]

      
      . This effectively traps the halogen in the solid phase.
      
  • Sample Prep:

    • Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.000–2.500 mg into a Tin (Sn) capsule.

    • Note: Do not use Aluminum capsules; Tin provides an exothermic "flash" (reaching ~1800°C) essential for breaking the stable aryl-bromide bond.

  • Run Parameters:

    • Combustion Temp: 980°C.

    • Reduction Temp: 650°C.

    • Oxygen Boost: 2 seconds (ensure excess

      
       to prevent soot formation).
      
Protocol 2: Schöniger Flask Combustion (Bromine Determination)

Objective: Quantitative titration of Bromine content.

  • Preparation:

    • Wrap 10–15 mg of sample in ashless filter paper (cut with a "fuse" tail).

    • Place in a platinum carrier basket suspended from the stopper of a 500 mL thick-walled iodine flask.

  • Combustion:

    • Add 10 mL of absorbing solution (

      
      ) to the flask.
      
    • Flush flask with pure Oxygen for 30 seconds.

    • Ignite the paper fuse and immediately insert the stopper/basket into the flask. Invert specifically to seal the ground glass joint with the liquid.

    • Safety: Perform behind a blast shield.

  • Titration:

    • Shake for 15 minutes to ensure complete absorption of gases.

    • Rinse the stopper and basket with distilled water into the flask.

    • Acidify with Acetic Acid.

    • Titrate with

      
       using a potentiometric silver electrode.
      
    • Calculation:

      
      .
      
Part 5: Comparative Data Summary
FeatureAutomated CHN (with Ag trap)Schöniger Flask (Wet Chem)HRMS (ESI-TOF)
Primary Output %C, %H, %N%Br (or %Halogen)m/z (Exact Mass)
Bromine Handling Requires Ag trap to prevent errorDirect measurementDetected via Isotope Pattern
Precision



Sample Size 2 mg15 mg< 0.1 mg
Throughput High (Automated)Low (Manual)High (Automated)
Journal Status Mandatory for bulk puritySupplementaryMandatory for identity
References
  • Combustion Analysis Standards: J. Org. Chem. Guidelines for Authors. (2024). "Characterization of New Compounds: Elemental Analysis." American Chemical Society.[2] Link

  • Schöniger Method: ASTM E205-96. (2016).[3] "Standard Specification for Oxygen Combustion Flask." ASTM International. Link

  • Bromine Interference: Robertson Microlit Laboratories. "Elemental Analysis: Halogen Testing & Interference." Link

  • HRMS Validation: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotope Patterns and Halogens). Link

Sources

Validation

A Comparative Guide to Bromophenyl Lactam Inhibitors for Serine Protease and β-Lactamase Targeting

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of scaffolds explored, the β-lactam ring, famously associat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of scaffolds explored, the β-lactam ring, famously associated with penicillin antibiotics, has proven to be a versatile template for designing inhibitors against a range of enzymes, particularly serine proteases and β-lactamases.[1] This guide provides an in-depth comparative analysis of bromophenyl lactam inhibitors, elucidating their mechanism of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.

The Enduring Potency of the β-Lactam Scaffold

The efficacy of β-lactam-containing molecules as enzyme inhibitors stems from the inherent strain of the four-membered ring.[2] This strained amide bond is susceptible to nucleophilic attack by the active site serine residue of target enzymes like serine proteases and β-lactamases.[1][2] This interaction leads to the formation of a stable, often irreversible, acyl-enzyme intermediate, thereby inactivating the enzyme.[3] The general mechanism involves the acylation of the catalytic serine, which disrupts the enzyme's normal catalytic cycle.[4]

The versatility of the β-lactam core allows for extensive chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a bromophenyl substituent is a key modification that can significantly influence the inhibitor's performance.

Mechanism of Action: A Tale of Irreversible Inhibition

The primary mechanism of action for bromophenyl lactam inhibitors targeting serine proteases and β-lactamases is covalent modification of the active site serine.

dot

Inhibition Mechanism Figure 1: General Mechanism of Serine Protease Inhibition by Bromophenyl Lactams E_S Enzyme-Inhibitor Complex (E-I) Acyl_E Acyl-Enzyme Intermediate (E-I*) E_S->Acyl_E Nucleophilic Attack (Serine OH on β-lactam carbonyl) Inactive_E Inactive Enzyme Acyl_E->Inactive_E Stable Covalent Bond Formation

Caption: General mechanism of serine protease inhibition by bromophenyl lactams.

This process can be dissected into two key steps:

  • Formation of a Non-covalent Michaelis Complex: The inhibitor initially binds to the active site of the enzyme, forming a reversible enzyme-inhibitor complex.

  • Nucleophilic Attack and Acylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a covalent acyl-enzyme intermediate. For many β-lactam inhibitors, this intermediate is stable and effectively sequesters the enzyme, leading to its inactivation.[3]

The Influence of the Bromophenyl Group: A Structure-Activity Relationship (SAR) Perspective

The substitution pattern on the β-lactam ring is critical for determining inhibitory potency and selectivity. The bromophenyl group, in particular, can contribute to the inhibitor's efficacy in several ways:

  • Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site, enhancing binding affinity.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the enzyme's backbone or side chains, further stabilizing the enzyme-inhibitor complex.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the reactivity of the β-lactam ring, potentially making it more susceptible to nucleophilic attack.

While direct comparative data for a series of bromophenyl lactam inhibitors is not extensively consolidated in single studies, inferences can be drawn from broader SAR studies on related β-lactam inhibitors. For instance, studies on various substituted penicillins and cephalosporins have demonstrated that modifications to the side chains significantly impact their inhibitory profiles against different β-lactamases.[5][6]

Comparative Performance of Bromophenyl Lactam Inhibitors

To provide a clearer picture of the performance of these inhibitors, the following table summarizes hypothetical but representative data for a series of bromophenyl lactam analogs against a serine protease (e.g., trypsin) and a common β-lactamase (e.g., TEM-1). This data is illustrative and intended to highlight the potential impact of substitution patterns.

InhibitorStructure (Position of Bromine)Target EnzymeIC50 (µM)[7]Ki (µM)[8]Notes
BPL-1 para-bromophenylTrypsin5.21.8Good activity, likely due to favorable interactions in the S1 pocket.
TEM-1 β-lactamase12.54.3Moderate activity.
BPL-2 meta-bromophenylTrypsin8.93.1Slightly lower activity compared to the para isomer.
TEM-1 β-lactamase18.76.5Reduced potency against the β-lactamase.
BPL-3 ortho-bromophenylTrypsin15.45.6Steric hindrance from the ortho bromine may impede optimal binding.
TEM-1 β-lactamase25.18.7The least potent of the three isomers against this target.
BPL-4 3,5-dibromophenylTrypsin2.10.7Enhanced potency, potentially due to increased hydrophobic and halogen bonding interactions.
TEM-1 β-lactamase6.82.2Significantly improved activity against the β-lactamase.

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are critical parameters for quantifying the potency of an inhibitor.

Essential Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative study. The following are detailed protocols for key assays used to evaluate the performance of bromophenyl lactam inhibitors.

β-Lactamase Activity and Inhibition Assay

This assay is fundamental for determining the inhibitory potential of compounds against β-lactamase enzymes.

dot

Beta_Lactamase_Assay_Workflow Figure 2: Workflow for β-Lactamase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - β-lactamase enzyme solution - Nitrocefin substrate solution - Inhibitor stock solutions - Assay buffer B Dispense enzyme and varying concentrations of inhibitor into a 96-well plate A->B C Pre-incubate enzyme and inhibitor B->C D Initiate reaction by adding nitrocefin C->D E Monitor absorbance at 490 nm over time D->E F Calculate initial reaction velocities E->F G Plot % inhibition vs. inhibitor concentration F->G H Determine IC50 value G->H

Caption: Workflow for β-Lactamase Inhibition Assay.

Materials:

  • Purified β-lactamase (e.g., TEM-1)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Bromophenyl lactam inhibitors

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the β-lactamase in assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Prepare serial dilutions of the bromophenyl lactam inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor dilutions to the appropriate wells (and DMSO for control wells).

    • Add 20 µL of the β-lactamase solution to each well and mix gently.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the nitrocefin solution to each well to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Serine Protease Inhibition Assay

A similar protocol can be adapted for evaluating inhibitors against serine proteases, using a fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

  • Bromophenyl lactam inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the bromophenyl lactam inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor dilutions to the appropriate wells (and DMSO for control wells).

    • Add 20 µL of the serine protease solution to each well and mix gently.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value.

Synthetic Strategies for Bromophenyl Lactam Inhibitors

The synthesis of β-lactams is a well-established field in organic chemistry. A common route to N-aryl-β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene with an imine.[9]

dot

Staudinger_Cycloaddition Figure 3: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis cluster_reactants Reactants cluster_product Product Ketene Ketene (R1, R2 = H, Alkyl, Aryl) BetaLactam β-Lactam Ketene->BetaLactam Imine Imine (Ar = Bromophenyl) Imine->BetaLactam

Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.

Alternative synthetic methodologies include intramolecular cyclization reactions and modifications of existing β-lactam scaffolds.[10] The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final product.

Conclusion and Future Directions

Bromophenyl lactam inhibitors represent a promising class of molecules for targeting serine proteases and β-lactamases. Their mechanism of action, rooted in the reactivity of the β-lactam ring, coupled with the favorable physicochemical properties imparted by the bromophenyl group, makes them attractive candidates for further drug development.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a library of bromophenyl lactam analogs with varying substitution patterns will provide a clearer understanding of the key structural features required for high potency and selectivity.

  • Target profiling: Screening these inhibitors against a broader panel of serine proteases and β-lactamases will help to identify their selectivity profiles and potential off-target effects.

  • Structural biology: Co-crystallization of these inhibitors with their target enzymes will provide invaluable insights into their binding modes and guide the rational design of next-generation inhibitors.

By leveraging the principles of medicinal chemistry and rigorous experimental evaluation, the full therapeutic potential of bromophenyl lactam inhibitors can be realized.

References

  • Wilmouth, R. C., et al. (1997). Mechanistic insights into the inhibition of serine proteases by monocyclic lactams.
  • Papp-Wallace, K. M., et al. (2015). New β-Lactamase Inhibitors in the Clinic. Clinical Infectious Diseases, 61(suppl_5), S605-S614.
  • Blaszczak, L. C., et al. (2000). IC50 values of -lactamase inhibitors. Journal of Antimicrobial Chemotherapy, 46(3), 481-487.
  • Mancini, A., et al. (2022). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Molecules, 27(9), 2736.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160-201.
  • Kumar, R., et al. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals, 15(7), 805.
  • Sarkar, P., et al. (2012). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy, 56(12), 6334-6342.
  • Luo, Y., et al. (2021). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Marine Drugs, 19(9), 509.
  • Reading, C., & Cole, M. (1986). Structure-Activity Relationships Amongst β-Lactamase Inhibitors. Journal of Enzyme Inhibition, 1(2), 83-104.
  • Docquier, J. D., & Mangani, S. (2018). An update on β-lactamase inhibitor discovery and development. Expert Opinion on Drug Discovery, 13(1), 39-52.
  • Li, G., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 16905.
  • Kang, L. W., et al. (2023). Structural Insights for β-Lactam Antibiotics. Applied Sciences, 13(4), 2465.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Yadav, G., et al. (2022). Synthetic routes for β‐lactam derivatives 3, 4, 5 and 6. Medicinal Chemistry Research, 31, 123-135.
  • Tondi, D., et al. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Molecules, 26(2), 291.
  • Martin, S. L., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 876934.
  • Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. The Journal of Antimicrobial Chemotherapy, 17 Suppl A, 31-40.
  • Powers, R. A., & Shoichet, B. K. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Journal of Medicinal Chemistry, 67(1), 18-42.
  • Bethel, C. R., et al. (2014). A Kinetic Analysis of The Inhibition of FOX-4 β-Lactamase, A Plasmid-Mediated AmpC Cephalosporinase, by Monocyclic β-Lactams and Carbapenems. Antimicrobial Agents and Chemotherapy, 58(3), 1547-1555.
  • Li, M., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(22), 16075.
  • Martin, S. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1015347.
  • Bethel, C. R., et al. (2014). A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. Antimicrobial Agents and Chemotherapy, 58(3), 1547-1555.
  • Bush, K. (2022). Biochemical exploration of β-lactamase inhibitors. Future Microbiology, 17(10), 835-852.
  • Viswanatha, T., et al. (2008). Assays for Β-Lactamase Activity and Inhibition. In: Kurien, B., Scofield, R. (eds) Protein Protocols Handbook. Springer Protocols Handbooks. Humana Press, Totowa, NJ.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(4-Bromophenyl)piperazin-2-one

Executive Safety Assessment 3-(4-Bromophenyl)piperazin-2-one is a pharmacophore scaffold often used in the synthesis of bioactive molecules (e.g., Factor Xa inhibitors or GPCR ligands). While specific toxicological data...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

3-(4-Bromophenyl)piperazin-2-one is a pharmacophore scaffold often used in the synthesis of bioactive molecules (e.g., Factor Xa inhibitors or GPCR ligands). While specific toxicological data for this exact CAS may be proprietary or limited, its structural components dictate the safety protocol.

We apply the Precautionary Principle based on its two primary functional groups:

  • Piperazin-2-one Core: Structurally related to piperazine, a known respiratory and skin sensitizer . Inhalation of dust can trigger asthma-like symptoms (H334) and contact dermatitis (H317).

  • Bromophenyl Moiety: A halogenated aromatic ring, increasing lipophilicity and potential for skin absorption .

Immediate Hazard Classification (Inferred):

  • Physical State: Solid (Powder/Crystalline).

  • Primary Risks: Respiratory Sensitization, Severe Eye Irritation, Acute Toxicity (Oral/Inhalation).[1]

  • GHS Signal: DANGER (due to sensitization potential).

Risk-Based PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task and the quantity handled.

Table 1: PPE Specifications by Operation
OperationQuantityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Inventory/Storage Sealed ContainersN/A (Ventilation only)Single Nitrile (4 mil)Safety Glasses (Side Shields)Standard Lab Coat
Weighing (Solid) < 100 mgFume Hood or VBE*Double Nitrile (Outer: 4 mil, Inner: 2 mil)Safety GlassesLab Coat + Cuff Guards
Weighing (Solid) > 100 mgPAPR or N95 + Fume HoodLaminate (Silver Shield) under NitrileChemical GogglesTyvek Sleeves or Disposable Gown
Reaction Setup SolvatedFume Hood (Sash <18")Double Nitrile (Change every 30 min)Chemical GogglesLab Coat + Chemical Apron
Spill Cleanup AnyFull Face Respirator (P100) Laminate/Butyl RubberIntegrated in RespiratorTyvek Suit (Type 4/5/6)

*VBE: Vented Balance Enclosure. Preferred over fume hoods for powders to prevent turbulence-induced aerosolization.

Engineering Controls & Logic

The "Why" Behind the Protocol:

  • Static Charge: Organic amides like piperazinones are prone to static buildup. When transferring dry powder, static discharge can aerosolize the compound, bypassing standard safety glasses.

    • Action: Use an ionizing bar or anti-static gun during weighing.

  • Permeation: Halogenated compounds (Bromine-substituted) can permeate standard nitrile gloves faster than non-halogenated analogs.

    • Action: For prolonged handling (>15 mins), use Silver Shield (Laminate) liners.

Visualization 1: PPE Decision Logic

This decision tree guides the researcher through the selection process based on the state of matter and containment.

PPE_Decision_Tree Start Start: Handling 3-(4-Bromophenyl)piperazin-2-one State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solvated / Solution State->Liquid Quantity Quantity > 100mg? Solid->Quantity SolventType Solvent Type? Liquid->SolventType No No Quantity->No Low Dust Risk Yes Yes Quantity->Yes High Dust Risk SmallScale Use Vented Balance Enclosure + Double Nitrile Gloves LargeScale Risk of Aerosolization PAPR REQUIRED: PAPR or N95 + Chemical Goggles + Tyvek Sleeves LargeScale->PAPR DCM Halogenated (e.g., DCM) SolventType->DCM General Standard (e.g., MeOH) SolventType->General Laminate REQUIRED: Laminate Gloves (Silver Shield) DCM->Laminate Nitrile Double Nitrile OK (Change < 30 min) General->Nitrile No->SmallScale Yes->LargeScale

Caption: Logical flow for selecting PPE based on physical state and solvent carrier. Note the escalation for halogenated solvents.[2]

Operational Protocol: Safe Handling

A. Weighing & Transfer (Critical Step)

This is the highest risk point for exposure due to dust generation.

  • Preparation:

    • Place the balance inside a Vented Balance Enclosure (VBE) or at the rear of a Fume Hood.

    • Damp Wipe: Wipe the exterior of the reagent bottle with a solvent-dampened tissue before opening to remove any invisible hazardous residue.

  • Anti-Static Measure:

    • Use an anti-static gun on the weigh boat and spatula. Piperazinones are "sticky" powders; static makes them fly.

  • Transfer:

    • Do not dump.[3][4][5][6] Tap the spatula gently.

    • Self-Validating Step: If you see dust settling on the black surface of the balance, your transfer technique is too aggressive, or airflow is too turbulent. Stop and clean.

  • Closing:

    • Seal the container inside the hood. Wipe the threads of the bottle neck before capping to prevent grinding the chemical (which can degrade the cap seal over time).

B. Waste Disposal & Decontamination

Because this molecule contains Bromine , it must be segregated from standard organic waste streams to prevent regulatory violations and expensive disposal surcharges.

Table 2: Waste Segregation Strategy
Waste TypeContainer LabelChemical Compatibility Notes
Mother Liquor / Solvents HALOGENATED ORGANIC Do NOT mix with acetone or non-halogenated solvents if possible (cost saving).[7]
Solid Waste HAZARDOUS SOLID Contaminated weigh boats, gloves, and paper towels.
Sharps CHEMICALLY CONTAMINATED SHARPS Needles/syringes used for transfer.
Aqu. Washings AQUEOUS TOXIC First rinse of glassware. Do not pour down drain.[3][4][5][6]

Emergency Response: Spill Cleanup

Scenario: You drop a 5g bottle of powder on the floor.

Visualization 2: Spill Response Workflow

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Full Face Resp + Tyvek Alert->PPE Contain 3. CONTAIN Cover with wet pads (Do NOT sweep dry) PPE->Contain Clean 4. CLEAN Scoop slurry -> Bag Wash area x2 (Soap/Water) Contain->Clean Dispose 5. DISPOSE Label: Halogenated Solid Clean->Dispose

Caption: Step-by-step workflow for solid spill cleanup emphasizing dust suppression (wet pads).

Detailed Steps:

  • Evacuate: Clear the immediate area to let aerosols settle (approx. 15 mins).

  • Wet Method: Do NOT sweep dry powder. This generates a toxic cloud. Cover the spill with paper towels soaked in a compatible solvent (e.g., Ethanol) or water.

  • Collection: Scoop the wet slurry into a wide-mouth jar.

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Piperazine derivatives are basic; a mild citric acid wash can help neutralize residues, but soap is sufficient for removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Piperazine - Safety and Hazards. National Library of Medicine. (Used for analog sensitizer data). [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Waste Segregation Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Bromophenyl)piperazin-2-one
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